CDD0102
Descripción
Propiedades
IUPAC Name |
3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-2-7-11-8(13-12-7)6-3-9-5-10-4-6/h5-6H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKFWLRXFSUTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CNC=NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146422-58-4 | |
| Record name | CDD-0102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146422584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CDD-0102 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16945 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCD-386CR FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F064NJ81D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of CDD-0102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDD-0102, also known as CDD-0102A, is a selective partial agonist for the M1 muscarinic acetylcholine receptor.[1][2] Its mechanism of action centers on the activation of this receptor subtype, which is predominantly expressed in the central nervous system and plays a crucial role in cognitive processes. By selectively targeting the M1 receptor, CDD-0102 enhances working memory and cognitive flexibility, and modulates glutamatergic neurotransmission in key brain regions such as the striatum.[1][3][4] This document provides a comprehensive overview of the molecular mechanism, downstream signaling effects, and the experimental basis for the therapeutic potential of CDD-0102 in neurological and psychiatric disorders characterized by cholinergic dysfunction.
Primary Mechanism of Action: Selective M1 Muscarinic Receptor Agonism
CDD-0102 is chemically identified as 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride.[1][2] Its primary pharmacological activity is as a partial agonist at the M1 muscarinic cholinergic receptor, with limited activity at other muscarinic receptor subtypes.[1][2] This selectivity is a key feature, as it minimizes the adverse effects associated with non-selective muscarinic agonists.
The M1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 family of G proteins. This initiates a cascade of intracellular signaling events that are fundamental to neuronal excitability and synaptic plasticity, processes that are critical for learning and memory.
Downstream Signaling Pathways
Activation of the M1 receptor by CDD-0102 initiates a signaling cascade that modulates various downstream effectors. One of the key pathways involves the modulation of neurotransmitter release, particularly glutamate.
Studies have shown that CDD-0102 can differentially modulate glutamate efflux in striatal subregions.[3][4] In a mouse model of autism (BTBR mice), which exhibits elevated repetitive motor behaviors, CDD-0102 was found to reduce the magnitude of changes in glutamate efflux in the dorsolateral striatum, which was associated with a decrease in grooming behavior.[3][4] Conversely, in control B6 mice, the drug potentiated glutamate changes in the same brain region and increased grooming.[3][4] This suggests that the effect of CDD-0102 on glutamate signaling is context-dependent and may serve to normalize aberrant neural circuit activity.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of CDD-0102.
Table 1: In Vivo Efficacy of CDD-0102A on Cognitive Performance in Rats
| Experiment | Dose (mg/kg, i.p.) | Outcome | Significance |
| Delayed Spontaneous Alternation | 0.1 | Enhanced alternation performance | p < 0.05 |
| 0.3 | Enhanced alternation performance | p < 0.01 | |
| 1.0 | Enhanced alternation performance | p < 0.01 | |
| Strategy Shifting (Place to Visual Cue) | 0.03 | Enhanced shift performance | Significant |
| 0.1 | Enhanced shift performance | p < 0.01 |
Data extracted from references[1][2].
Table 2: In Vivo Effects of CDD-0102A on Glutamate Efflux and Behavior in Mice
| Mouse Strain | Dose (mg/kg) | Brain Region | Effect on Glutamate Efflux | Behavioral Outcome |
| BTBR | 1.2 | Dorsolateral Striatum | Reduced magnitude of change | Decreased grooming |
| B6 | 1.2 | Dorsolateral Striatum | Potentiated magnitude of change | Elevated grooming |
Data extracted from references[3][4].
Table 3: Adverse Effect Profile of CDD-0102A in Rats
| Adverse Effect | Minimum Effective Dose (mg/kg, i.p.) | Estimated ED50 (mg/kg) |
| Salivation | ~0.3 | 2.0 |
Data extracted from references[1][2].
Experimental Protocols
Delayed Spontaneous Alternation Task
This task is used to assess spatial working memory in rodents.
Rats were administered CDD-0102A intraperitoneally 30 minutes before being placed in a four-arm cross maze.[1][2] The sequence of arm entries was recorded to determine the percentage of spontaneous alternation, a measure of working memory.[1]
Strategy Shifting Task
This task assesses cognitive flexibility, the ability to adapt to changing rules.
Rats were first trained to find a reward based on either its spatial location (place discrimination) or a visual cue. After reaching a criterion, the rule was switched. CDD-0102A was administered before the switch phase to evaluate its effect on the number of trials and errors required to learn the new rule.[2]
In Vivo Glutamate Biosensing
This technique allows for real-time measurement of neurotransmitter dynamics in the brain of awake, behaving animals.
Glutamate biosensors were implanted in the striatum of BTBR and B6 mice.[3] Following recovery, mice were treated with CDD-0102A, and changes in striatal glutamate levels were measured during spontaneous bouts of stereotyped behaviors like digging and grooming.[3][4]
Metabolism
The in vitro metabolism of a related compound, CDD-0102-J, has been evaluated.[5] It was found to be metabolized primarily by cytochrome P450 enzymes, specifically CYP2D6 and, to a lesser extent, CYP2C8.[5] This information is crucial for predicting potential drug-drug interactions and understanding the pharmacokinetic profile of CDD-0102 in humans.
Conclusion
CDD-0102's mechanism of action as a selective M1 muscarinic receptor partial agonist provides a targeted approach to enhancing cognitive function. Its ability to modulate glutamate neurotransmission in a circuit-specific manner further underscores its potential for treating complex neuropsychiatric disorders. The preclinical data indicate a favorable therapeutic window, with cognitive-enhancing effects observed at doses below those that induce significant cholinergic side effects.[1][2] Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Partial M1 Muscarinic Cholinergic Receptor Agonist, CDD-0102A, Differentially Modulates Glutamate Efflux in Striatal Subregions during Stereotyped Motor Behavior in the BTBR Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The processing of the selective M1 agonist CDD-0102-J by human hepatic drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
CDD-0102: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDD-0102 has been identified as a potent and functionally selective partial agonist for the M1 muscarinic acetylcholine receptor (mAChR), a key target in the modulation of cognitive processes. This technical guide provides a comprehensive overview of the target identification and validation of CDD-0102, detailing its binding affinity, functional selectivity, and downstream signaling effects. The document includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support further research and development.
Target Identification: M1 Muscarinic Acetylcholine Receptor
The primary molecular target of CDD-0102 is the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The identification of the M1 receptor as the target was established through a series of binding and functional assays.
Binding Affinity
Competitive radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. While specific Ki values for CDD-0102 across all muscarinic receptor subtypes are not publicly available in the reviewed literature, the compound has been characterized as a selective M1 muscarinic agonist.[1]
Functional Selectivity
CDD-0102 exhibits functional selectivity as a partial agonist at M1 receptors, with weaker activity at M3 receptors and no significant activity at M2, M4, and M5 receptor subtypes.[1][2] This selectivity is a critical attribute, as activation of different muscarinic receptor subtypes can lead to varied physiological effects, some of which may be undesirable.
Quantitative Data Summary
The following tables summarize the available quantitative data for CDD-0102, providing a clear comparison of its activity across different muscarinic receptor subtypes.
Table 1: Functional Activity of CDD-0102 at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | Agonist Activity (% of Carbachol Max Response) | Reference |
| M1 | Phosphoinositide Metabolism | Partial Agonist | [1] |
| M2 | Forskolin-stimulated cAMP Formation | No Activity | [1] |
| M3 | Phosphoinositide Metabolism | Weak Activity | [1][2] |
| M4 | Forskolin-stimulated cAMP Formation | No Activity | [1] |
| M5 | Phosphoinositide Metabolism | No Activity | [1] |
Table 2: In Vivo Efficacy of CDD-0102A in Rodent Models
| Behavioral Assay | Animal Model | Effective Dose Range (i.p.) | Observed Effect | Reference |
| Delayed Spontaneous Alternation | Rat | 0.1 - 1.0 mg/kg | Enhanced working memory | [1][3] |
| Strategy Switching | Rat | 0.03 - 0.1 mg/kg | Enhanced cognitive flexibility | [1][3] |
| Salivation | Rat | ≥ 0.3 mg/kg | Inducement of salivation | [1][3] |
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist like CDD-0102 initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses, including the modulation of synaptic plasticity and cognitive functions.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Target Validation
The validation of CDD-0102's activity at the M1 receptor involves a series of in vitro and in vivo experiments to characterize its binding, functional activity, and physiological effects.
Caption: Experimental Workflow for CDD-0102 Target Validation.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to validate the target of CDD-0102. These should be adapted and optimized for specific laboratory conditions and reagents.
Radioligand Binding Assay (for Ki Determination)
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic receptor subtypes.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) to each well.
-
Add increasing concentrations of unlabeled CDD-0102 to compete with the radioligand for binding to the receptors.
-
To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of CDD-0102 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Phosphoinositide Metabolism Assay (for M1, M3, M5 Activity)
-
Cell Culture and Labeling:
-
Culture A9 L cells expressing the M1, M3, or M5 receptor subtypes.
-
Label the cells with [³H]-myo-inositol overnight to incorporate the radiolabel into the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells in a buffer containing LiCl to inhibit inositol monophosphatase.
-
Add varying concentrations of CDD-0102 or a reference agonist (e.g., carbachol) to the cells.
-
Incubate for a defined period to allow for agonist-stimulated phosphoinositide hydrolysis.
-
-
Detection and Analysis:
-
Terminate the reaction by adding a solution to extract the inositol phosphates.
-
Separate the total inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantify the amount of radiolabeled inositol phosphates using a scintillation counter.
-
Generate a dose-response curve and determine the EC50 and Emax values for CDD-0102.
-
Forskolin-Stimulated cAMP Formation Assay (for M2, M4 Activity)
-
Cell Culture:
-
Culture A9 L or CHO cells expressing the M2 or M4 receptor subtypes.
-
-
Agonist and Forskolin Treatment:
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Add varying concentrations of CDD-0102 or a reference agonist.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a defined period.
-
-
Detection and Analysis:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Generate a dose-response curve to determine the ability of CDD-0102 to inhibit forskolin-stimulated cAMP accumulation and calculate the IC50 value.
-
Conclusion
The collective evidence from binding and functional assays unequivocally identifies the M1 muscarinic acetylcholine receptor as the primary target of CDD-0102. Its profile as a functionally selective partial M1 agonist, coupled with its demonstrated in vivo efficacy in enhancing cognitive function in preclinical models, underscores its potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits.[1][2][3] The detailed methodologies and data presented in this guide provide a solid foundation for further investigation and development of CDD-0102 and related compounds.
References
- 1. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Pathway of CDD-0102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDD-0102 is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR). Its mechanism of action centers on the activation of this receptor, which is predominantly expressed in the central nervous system and is a key target for cognitive enhancement and treatment of neurodegenerative diseases. This document provides a detailed overview of the biological pathways modulated by CDD-0102, quantitative data on its activity, and general experimental protocols relevant to its study.
Core Mechanism of Action: M1 Muscarinic Receptor Agonism
CDD-0102 functions as a partial agonist at the human M1 muscarinic receptor.[1] This selectivity is significant, with over 100-fold greater affinity for the M1 subtype compared to M2-M5 subtypes.[1] The compound's interaction with the M1 receptor is facilitated by its molecular structure, which includes a tetrahydropyrimidine ring linked to a 3-ethyl-1,2,4-oxadiazole group.[1] This oxadiazole moiety is thought to interact with specific residues within the transmembrane domains of the M1 receptor, thereby stabilizing its active conformation.[1]
Upon binding, CDD-0102 activates the M1 receptor, initiating a cascade of downstream signaling events. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G proteins.
Signaling Pathway Diagram
Caption: CDD-0102 signaling cascade via the M1 muscarinic receptor.
Key Downstream Signaling Effects
Activation of the M1 receptor by CDD-0102 leads to several key downstream cellular responses:
-
Phosphatidylinositol Hydrolysis : CDD-0102 stimulates the hydrolysis of phosphatidylinositol, a key step in the Gq-coupled signaling pathway.[1]
-
ERK Phosphorylation : The compound induces sustained phosphorylation of extracellular signal-regulated kinase (ERK) over a period of 120 minutes.[1] This pathway is crucial for neuronal plasticity and survival.
-
Amyloid Precursor Protein (APP) Secretion : In Chinese hamster ovary (CHO) cells expressing the M1 receptor, CDD-0102 has been shown to stimulate the secretion of the non-amyloidogenic soluble amyloid precursor protein (sAPPα).[1] This effect is of particular interest in the context of Alzheimer's disease, as sAPPα has neuroprotective properties. This response is blocked by the M1 antagonist pirenzepine.[1]
-
Minimal β-arrestin Recruitment : CDD-0102 exhibits biased agonism, with minimal recruitment of β-arrestin.[1] This is a desirable property as β-arrestin recruitment can lead to receptor desensitization and internalization, as well as the activation of other signaling pathways that may be associated with adverse effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for CDD-0102.
| Parameter | Value | Assay/Cell Line | Reference |
| EC₅₀ (human M1 receptor) | 38 nM | Not specified | [1] |
| Selectivity | >100-fold over M2-M5 subtypes | Not specified | [1] |
| Phosphatidylinositol Hydrolysis | 72% of maximal carbachol response at 10 μM | Not specified | [1] |
| β-arrestin Recruitment | 15% of oxotremorine-M efficacy | Not specified | [1] |
| APP Secretion Stimulation | At 1 μM | CHO cells expressing M1 receptors | [1] |
Experimental Protocols
Detailed experimental protocols for CDD-0102 are not publicly available. However, based on the reported effects, the following standard methodologies would be employed to characterize its activity.
M1 Receptor Binding and Activation Assays
-
Objective : To determine the binding affinity and functional potency of CDD-0102 at the M1 muscarinic receptor.
-
General Protocol :
-
Cell Culture : CHO or HEK293 cells stably expressing the human M1 muscarinic receptor are cultured under standard conditions.
-
Radioligand Binding Assay (for affinity) :
-
Cell membranes are prepared and incubated with a radiolabeled M1 antagonist (e.g., [³H]NMS) and varying concentrations of CDD-0102.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
Bound and free radioligand are separated by filtration, and radioactivity is quantified by liquid scintillation counting.
-
The inhibition constant (Ki) is calculated from competition binding curves.
-
-
Functional Assay (for potency - e.g., Calcium Mobilization) :
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
CDD-0102 is added at various concentrations, and the change in intracellular calcium is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
The EC₅₀ value is determined from the dose-response curve.
-
-
Phosphatidylinositol Hydrolysis Assay
-
Objective : To quantify the CDD-0102-induced accumulation of inositol phosphates, a downstream product of PLC activation.
-
General Protocol :
-
Cells expressing the M1 receptor are labeled overnight with myo-[³H]inositol.
-
The cells are washed and then stimulated with varying concentrations of CDD-0102 in the presence of LiCl (to inhibit inositol monophosphatase).
-
The reaction is terminated, and the cells are lysed.
-
Inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
The amount of [³H]inositol phosphates is quantified by scintillation counting.
-
ERK Phosphorylation Assay (Western Blot)
-
Objective : To measure the level of phosphorylated ERK (p-ERK) in response to CDD-0102 treatment.
-
General Protocol :
-
M1 receptor-expressing cells are serum-starved and then treated with CDD-0102 for various time points.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for p-ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is stripped and re-probed for total ERK as a loading control.
-
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing CDD-0102 activity.
Clinical Trial Status
As of the latest search, there is no publicly available information indicating that CDD-0102 is currently in or has completed clinical trials. The clinical trial registries reviewed did not contain entries for this specific compound.
Conclusion
CDD-0102 is a selective M1 muscarinic receptor partial agonist that activates Gq/11 signaling pathways, leading to downstream effects such as phosphatidylinositol hydrolysis, sustained ERK phosphorylation, and modulation of APP processing. Its biased agonism, characterized by minimal β-arrestin recruitment, suggests a favorable pharmacological profile for therapeutic development, particularly for CNS disorders. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential.
References
In-Depth Technical Guide to CDD0102: A Selective M1 Muscarinic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of CDD0102, a potent and selective partial agonist of the M1 muscarinic acetylcholine receptor (M1R). This document details the compound's mechanism of action, downstream signaling pathways, and its effects on amyloid precursor protein processing. Furthermore, it provides detailed experimental protocols for key assays relevant to its characterization and a representative synthesis method.
Core Chemical and Physical Properties
This compound, with the IUPAC name 3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole, is a small molecule designed to selectively target the M1 muscarinic receptor. Its structure features a tetrahydropyrimidine ring linked to a 3-ethyl-1,2,4-oxadiazole group, a key feature for its M1 receptor binding and agonist activity.[1]
Table 1: Chemical and Physical Properties of this compound (Free Base)
| Property | Value | Source |
| IUPAC Name | 3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole | [1] |
| CAS Number | 146422-58-4 | [1] |
| Molecular Formula | C₈H₁₂N₄O | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| SMILES | CCC1=NOC(=N1)C2CNC=NC2 | [1] |
| Solubility | Soluble in DMSO | [1] |
| Predicted logP | 1.2 ± 0.3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
Pharmacological Profile
This compound functions as a potent partial agonist at human M1 muscarinic receptors with high selectivity over other muscarinic receptor subtypes (M2-M5).[1] This selectivity is crucial for minimizing the peripheral side effects often associated with non-selective muscarinic agonists.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Cell Line/System | Source |
| M1 Receptor Agonism | Partial Agonist | Human M1 Receptors | [1] |
| EC₅₀ (hM1R) | 38 nM | Human M1 Receptors | [1] |
| Selectivity | >100-fold over M2-M5 | Human Muscarinic Receptors | [1] |
| Phosphatidylinositol Hydrolysis | 72% of max carbachol response (at 10 µM) | CHO cells expressing M1 receptors | [1] |
| β-arrestin Recruitment | Minimal (15% of oxotremorine-M efficacy) | CHO cells expressing M1 receptors | [1] |
| LD₅₀ (i.p.) | 190 mg/kg | Mice | |
| LD₅₀ (oral) | >1,000 mg/kg | Mice |
Mechanism of Action and Signaling Pathways
As a Gq/11-coupled receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the M1 receptor. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to calcium mobilization and activation of Protein Kinase C (PKC).
Furthermore, M1 receptor activation by this compound has been shown to induce sustained phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is integral to cellular processes such as proliferation, differentiation, and survival.
A significant aspect of this compound's pharmacology is its ability to promote the non-amyloidogenic processing of the Amyloid Precursor Protein (APP). By activating M1 receptors, this compound enhances the activity of α-secretase, which cleaves APP within the amyloid-beta (Aβ) domain. This cleavage produces the soluble, neuroprotective fragment sAPPα and precludes the formation of the neurotoxic Aβ peptides associated with Alzheimer's disease.[1]
Experimental Protocols
Representative Synthesis of a Tetrahydropyrimidine-1,2,4-Oxadiazole Derivative
Materials:
-
Appropriate aldehyde (1 mmol)
-
Substituted acetoacetanilide (1 mmol)
-
N,N'-Dimethylurea (1 mmol)
-
Ethanol
-
Microwave reactor
Procedure:
-
Combine the aldehyde (1 mmol), substituted acetoacetanilide (1 mmol), and N,N'-Dimethylurea (1 mmol) in a microwave-safe reaction vessel.
-
Add a minimal amount of ethanol as a solvent.
-
Subject the mixture to microwave irradiation for 22-24 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.
-
Upon completion, pour the reaction mixture into crushed ice water to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent to obtain the purified tetrahydropyrimidine derivative.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream consequence of M1 receptor activation.
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1) are plated at 120,000 cells per well in 24-well plates in F12 (HAM) medium with 10% FBS and 20 mM HEPES, 24 hours prior to the assay.
Protocol:
-
Replace the cell media with fresh growth medium containing 1 µCi/mL [³H]inositol and incubate overnight at 37°C in 5% CO₂ to label the cellular phosphoinositide pools.
-
On the day of the assay, wash the cells twice with serum-free F12 medium.
-
Pre-incubate the cells in serum-free F12 medium containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add this compound at various concentrations to the wells and incubate for 1 hour at 37°C.
-
Terminate the reaction by aspirating the medium and adding 1 mL of ice-cold 10 mM formic acid.
-
Incubate on ice for 30 minutes to extract the inositol phosphates.
-
Apply the cell lysates to Dowex AG1-X8 anion-exchange columns (formate form).
-
Wash the columns with water to remove free [³H]inositol.
-
Elute the total [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 as a marker of M1 receptor-mediated MAPK pathway activation.
Cell Culture and Treatment:
-
Plate CHO-M1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with the desired concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
Protocol:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.
Soluble Amyloid Precursor Protein (sAPPα) Secretion Assay
This assay quantifies the amount of sAPPα released into the cell culture medium following M1 receptor stimulation.
Cell Culture and Treatment:
-
Plate CHO-M1 cells in 12-well plates and grow to near confluency.
-
Wash the cells with serum-free medium.
-
Treat the cells with this compound in serum-free medium for the desired time course (e.g., 6, 12, 24 hours).
Protocol:
-
After the incubation period, collect the conditioned medium from each well.
-
Centrifuge the medium at 1,000 x g for 5 minutes to remove any detached cells or debris.
-
The concentration of sAPPα in the supernatant can be determined using a commercially available sAPPα-specific ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves adding the conditioned media to wells pre-coated with a capture antibody for sAPPα, followed by incubation with a detection antibody, and then a substrate for colorimetric or fluorometric quantification.
-
The total protein content of the cells remaining in the wells can be determined using a BCA assay to normalize the sAPPα secretion levels.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of selective M1 muscarinic receptor agonism. Its well-defined chemical structure, favorable pharmacological properties, and clear mechanism of action make it a strong candidate for further studies in neurodegenerative disorders like Alzheimer's disease. The detailed protocols provided in this guide offer a starting point for researchers aiming to characterize this compound and similar compounds in their own experimental systems.
References
The Discovery and Synthesis of CDD0102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDD0102 is a potent and selective partial agonist of the M1 muscarinic acetylcholine receptor, a key target in the development of therapeutics for cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a summary of its chemical properties, a representative synthetic protocol, and detailed methodologies for key in vitro assays. Furthermore, this guide elucidates the signaling pathways modulated by this compound through structured diagrams and summarizes its pharmacological activity in a clear, tabular format for easy reference.
Introduction
The M1 muscarinic acetylcholine receptor plays a crucial role in learning, memory, and cognitive function. Its activation has been a primary focus for the development of novel treatments for Alzheimer's disease and other cognitive disorders. This compound, identified as 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine, has emerged as a promising therapeutic candidate due to its selective partial agonism at the M1 receptor, with significantly lower activity at other muscarinic receptor subtypes.[1] This selectivity profile is advantageous as it may reduce the adverse effects associated with non-selective muscarinic agonists.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. The key properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine |
| Molecular Formula | C₈H₁₂N₄O |
| Molecular Weight | 180.21 g/mol |
| CAS Number | 146422-58-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
Synthesis of this compound
Representative Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol describes a general method for the synthesis of 1,2,4-oxadiazoles from a nitrile and an aldehyde, which is a plausible route for the synthesis of this compound's core structure.
Materials:
-
Propanenitrile (for the 3-ethyl group)
-
2-Cyano-1,4,5,6-tetrahydropyrimidine (for the 5-tetrahydropyrimidinyl group)
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Graphene Oxide (as a catalyst)
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
Amidoxime Formation: In a round-bottom flask, combine propanenitrile (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and potassium carbonate (1.5 mmol) in a mixture of ethanol and water (5 mL).
-
Stir the mixture at room temperature for 8 hours to form the corresponding amidoxime intermediate.
-
Cyclization: To the reaction mixture, add 2-cyano-1,4,5,6-tetrahydropyrimidine (1.0 mmol) and a catalytic amount of graphene oxide.
-
Stir the reaction mixture for an additional 8 hours at 80°C.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and dilute with water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,2,4-oxadiazole (this compound).
Pharmacological Profile of this compound
This compound exhibits a distinct pharmacological profile, characterized by its potent and selective partial agonism at the M1 muscarinic receptor. The following table summarizes its key pharmacological parameters.
| Parameter | Value | Receptor Subtype |
| EC₅₀ (Agonism) | 38 nM | Human M1 |
| Selectivity | >100-fold | M1 vs. M2-M5 |
| Phosphatidylinositol Hydrolysis | 72% of carbachol's max response | Human M1 |
| ERK Phosphorylation | Sustained activation | Human M1 |
| β-arrestin Recruitment | Minimal (15% of oxotremorine-M) | Human M1 |
| Amyloid Precursor Protein (APP) Secretion | Stimulated at 1 µM | Human M1 |
Key Signaling Pathways Modulated by this compound
As an M1 receptor agonist, this compound activates downstream signaling cascades that are crucial for its therapeutic effects. The primary signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C and subsequent downstream events.
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 receptor signaling cascade initiated by this compound.
Experimental Protocols for Key Assays
This section provides detailed methodologies for the key experiments used to characterize the pharmacological activity of this compound.
M1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the M1 muscarinic receptor.
Materials:
-
CHO cells stably expressing the human M1 muscarinic receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
This compound stock solution.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare cell membranes from CHO-M1 cells.
-
In a 96-well plate, add a fixed concentration of [³H]-NMS and varying concentrations of this compound to the cell membrane preparation in binding buffer.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the IC₅₀ value of this compound and calculate the Ki value using the Cheng-Prusoff equation.
Phosphatidylinositol (PI) Hydrolysis Assay
Objective: To measure the functional agonistic activity of this compound at the M1 receptor by quantifying the accumulation of inositol phosphates.
Materials:
-
CHO-M1 cells.
-
myo-[³H]inositol.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
This compound stock solution.
-
Dowex AG1-X8 resin.
-
Scintillation fluid and vials.
Procedure:
-
Seed CHO-M1 cells in multi-well plates and grow to confluency.
-
Label the cells by incubating with myo-[³H]inositol in inositol-free medium overnight.
-
Wash the cells with stimulation buffer.
-
Treat the cells with varying concentrations of this compound in stimulation buffer for a defined period.
-
Lyse the cells and collect the supernatant.
-
Separate the inositol phosphates from free myo-[³H]inositol using Dowex anion-exchange chromatography.
-
Elute the inositol phosphates and quantify the radioactivity by scintillation counting.
-
Determine the EC₅₀ value for this compound-stimulated PI hydrolysis.
ERK Phosphorylation Assay
Objective: To assess the ability of this compound to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Materials:
-
CHO-M1 cells.
-
Serum-free cell culture medium.
-
This compound stock solution.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Seed CHO-M1 cells and grow to near confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with this compound at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
Quantify the band intensities to determine the level of ERK phosphorylation.
sAPPα Secretion Assay
Objective: To measure the effect of this compound on the secretion of the soluble alpha-cleaved fragment of the amyloid precursor protein (sAPPα).
Materials:
-
CHO-M1 cells.
-
Cell culture medium.
-
This compound stock solution.
-
sAPPα ELISA kit.
-
Plate reader.
Procedure:
-
Plate CHO-M1 cells and allow them to adhere.
-
Replace the medium with fresh medium containing varying concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of sAPPα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Normalize the sAPPα levels to the total cellular protein content.
Conclusion
This compound is a promising M1 muscarinic receptor partial agonist with a favorable selectivity profile. Its ability to activate key signaling pathways involved in cognition and to promote the non-amyloidogenic processing of APP underscores its potential as a therapeutic agent for Alzheimer's disease and other cognitive disorders. The experimental protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the advancement of M1-targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
CDD0102: A Technical Guide to In Vitro and In Vivo Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological studies of CDD0102, a selective M1 muscarinic cholinergic agonist. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of neurological disorders. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
In Vitro Studies
This compound is a partial agonist at M1 muscarinic receptors with limited activity at other muscarinic receptor subtypes.[1] Its in vitro profile has been characterized through various binding and functional assays.
Quantitative Data: In Vitro Activity of this compound
The following table summarizes the in vitro functional activity and selectivity of this compound at human muscarinic receptor subtypes.
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| M1 | Phosphoinositide Metabolism | % of Max Carbachol Response | ~60% | [2][3] |
| Phosphoinositide Metabolism | EC50 | 38 nM | ||
| M2 | Inhibition of Forskolin-Stimulated cAMP Formation | % of Max Carbachol Response | No Activity | [2][3] |
| M3 | Phosphoinositide Metabolism | % of Max Carbachol Response | Weak Activity | [1][2][3] |
| M4 | Inhibition of Forskolin-Stimulated cAMP Formation | % of Max Carbachol Response | No Activity | [2][3] |
| M5 | Phosphoinositide Metabolism | % of Max Carbachol Response | No Activity | [2][3] |
Experimental Protocols: In Vitro Assays
This protocol describes a method to quantify the accumulation of inositol phosphates (IPs) following the activation of Gq-coupled receptors like the M1 muscarinic receptor.
1. Cell Culture and Labeling:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor in a suitable medium (e.g., F-12K with 10% FBS).
-
Seed cells in 24-well plates and grow to 70-80% confluency.
-
Label the cells by incubating them with myo-[³H]inositol (1 µCi/mL) in an inositol-free medium for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositide pools.
2. Agonist Stimulation:
-
Wash the cells with a serum-free medium containing 10 mM LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Pre-incubate the cells with the LiCl-containing buffer for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound or a reference agonist (e.g., carbachol) to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor activation and subsequent IP accumulation.
3. Extraction of Inositol Phosphates:
-
Terminate the incubation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Centrifuge the plates, and collect the TCA-soluble supernatant containing the [³H]inositol phosphates.
4. Anion-Exchange Chromatography:
-
Apply the supernatant to Dowex AG1-X8 anion-exchange columns (formate form).
-
Wash the columns with water to remove free [³H]inositol.
-
Elute the total [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
5. Quantification:
-
Measure the radioactivity of the eluted fraction using liquid scintillation counting.
-
Data can be analyzed using non-linear regression to determine EC50 values.
This protocol outlines the procedure to detect the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a downstream target of M1 receptor signaling.
1. Cell Culture and Treatment:
-
Culture CHO-M1 cells in appropriate media and serum-starve them for 4-6 hours before the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.
In Vivo Studies
In vivo studies have demonstrated the cognitive-enhancing effects of CDD0102A (the hydrochloride salt of this compound) in rodent models.
Quantitative Data: In Vivo Efficacy of CDD0102A
The following tables summarize the key findings from in vivo behavioral studies.
Table 1: Effects of CDD0102A on Working Memory in Rats (Delayed Spontaneous Alternation) [1][2][4]
| Dose (mg/kg, i.p.) | % Alternation (Mean ± SEM) | Effect on Locomotor Activity |
| Saline | ~55% | No effect |
| 0.1 | Significantly increased vs. Saline | No effect |
| 0.3 | Significantly increased vs. Saline | No effect |
| 1.0 | Significantly increased vs. Saline | No effect |
Table 2: Effects of CDD0102A on Cognitive Flexibility in Rats (Place vs. Visual Cue Discrimination) [1][2][4]
| Task Phase | Dose (mg/kg, i.p.) | Outcome |
| Acquisition | 0.03, 0.1 | No significant effect on learning |
| Shift (Reversal) | 0.03, 0.1 | Significantly enhanced strategy shifting |
Table 3: Effects of CDD0102A on Reversal Learning in BTBR Mice
| Dose (mg/kg, i.p.) | Effect on Reversal Learning Deficit |
| 0.2 | Attenuated deficit |
| 0.6 | Attenuated deficit |
| 1.2 | No significant effect |
Table 4: Adverse Effects of CDD0102A in Rats [1][2][4]
| Adverse Effect | Minimum Effective Dose (mg/kg, i.p.) | ED50 (mg/kg, i.p.) |
| Salivation | ~0.3 | ~2.0 |
Experimental Protocols: In Vivo Assays
This task assesses spatial working memory.
1. Apparatus:
-
A four-arm cross maze with arms of equal length and width.
2. Procedure:
-
Administer CDD0102A (0.1, 0.3, or 1 mg/kg) or saline intraperitoneally (i.p.) 30 minutes before testing.
-
Place the rat in the center of the maze and allow it to freely explore the arms for a set period (e.g., 8 minutes).
-
An arm entry is recorded when all four paws of the rat are inside an arm.
-
A 30-second delay is imposed between each arm choice.[4]
-
Record the sequence of arm entries.
-
An alternation is defined as four different arm entries in five consecutive choices.
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 4)) x 100.
-
The total number of arm entries is recorded as a measure of locomotor activity.[4]
This task assesses behavioral flexibility.
1. Apparatus:
-
A T-maze or a similar apparatus with a starting arm and two goal arms.
2. Procedure:
-
Acquisition Phase: One of the goal arms is designated as correct and is baited with a food reward. The mouse learns to enter the correct arm to receive the reward over a series of trials. Training continues until the mouse reaches a set criterion (e.g., 8 out of 10 correct choices).
-
Reversal Phase: The previously correct arm becomes incorrect, and the previously incorrect arm is now baited with the reward.
-
Administer CDD0102A (0.2, 0.6, or 1.2 mg/kg) or saline (i.p.) before the reversal learning session.
-
The number of trials required to reach the criterion in the reversal phase is measured. A reduction in the number of trials to criterion indicates enhanced cognitive flexibility.
-
Errors are often categorized as perseverative (continuing to choose the previously correct arm) or regressive (making random errors after initially switching to the new correct arm).
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
This compound, as an M1 receptor agonist, activates the Gq/11 signaling cascade. This pathway is crucial for mediating the effects of acetylcholine on neuronal excitability and synaptic plasticity.
Caption: M1 Muscarinic Receptor Signaling Cascade Activated by this compound.
Experimental Workflow for In Vivo Cognitive Testing
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of CDD0102A in rodent models of cognition.
Caption: Workflow for In Vivo Behavioral Assessment of CDD0102A.
References
CDD0102: A Technical Whitepaper on a Selective M1 Muscarinic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD0102 is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor (M1-mAChR).[1] This document provides a comprehensive technical overview of its preclinical data, mechanism of action, and the experimental protocols used to characterize its activity. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, particularly those with an interest in neurodegenerative and psychiatric disorders where M1 receptor activation is a therapeutic target.
Core Mechanism of Action
This compound exerts its effects by selectively binding to and activating the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a partial agonist, it elicits a response that is lower than that of the endogenous full agonist, acetylcholine. This property can be advantageous in a therapeutic context, potentially reducing the risk of overstimulation and subsequent receptor desensitization.
The in vitro metabolism of a closely related analog, CDD-0102-J, has been studied in human liver-derived systems. These investigations revealed that the compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP2D6 and, to a lesser extent, CYP2C8.[2] The projected hepatic clearance based on these in vitro studies was found to be consistent between experiments using individual CYP isoenzymes and those using cryopreserved human hepatocytes.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Receptor Activity
| Parameter | Value | Cell Line | Notes |
| EC₅₀ (M1 Receptor) | 38 nM | CHO cells expressing human M1 receptors | EC₅₀ represents the concentration of this compound that produces 50% of its maximal effect. |
| Selectivity | >100-fold over M2-M5 subtypes | Not specified | Demonstrates high selectivity for the M1 receptor subtype. |
| Phosphatidylinositol Hydrolysis | 72% of maximal carbachol response | CHO-K1-Ins cells | Measured at a concentration of 10 μM. Carbachol is a full agonist. |
| ERK Phosphorylation | Sustained activation over 120 minutes | Not specified | Indicates prolonged downstream signaling. |
| β-arrestin Recruitment | Minimal (15% of oxotremorine-M efficacy) | Not specified | Suggests a low potential for receptor desensitization and internalization. |
Table 2: In Vivo Efficacy in Rodent Models
| Animal Model | Endpoint | Doses | Outcome |
| Rats | Working Memory (Delayed Spontaneous Alternation) | 0.1, 0.3, and 1 mg/kg (i.p.) | Significant enhancement of performance.[3] |
| Rats | Cognitive Flexibility (Strategy Shifting) | 0.03 and 0.1 mg/kg (i.p.) | Significant enhancement of performance.[3] |
| BTBR Mice (Autism Model) | Stereotyped Motor Behaviors | 1.2 mg/kg (i.p.) | Attenuation of stereotyped behaviors.[1] |
| BTBR Mice (Autism Model) | Striatal Glutamate Efflux | 1.2 mg/kg (i.p.) | Modulation of glutamate transmission in the dorsolateral striatum.[1][4] |
Table 3: In Vivo Side Effect Profile (Rats)
| Endpoint | Minimum Effective Dose | ED₅₀ | Notes |
| Salivation | ~0.3 mg/kg (i.p.) | 2.0 mg/kg (i.p.) | Doses effective for cognitive enhancement were below those inducing significant salivation.[3][5] |
Signaling Pathways
Activation of the M1 receptor by this compound initiates downstream signaling cascades primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, M1 receptor activation by this compound has been shown to induce a sustained phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, based on the published literature, the following are general methodologies commonly employed for the key experiments cited.
M1 Receptor-Mediated Phosphoinositide Turnover Assay
This assay measures the accumulation of inositol phosphates following receptor stimulation.
-
Cell Culture and Labeling: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media. The cells are pre-labeled by incubation with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Agonist Stimulation: After labeling, the cells are washed and incubated in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates. Cells are then stimulated with varying concentrations of this compound for a defined period.
-
Extraction of Inositol Phosphates: The stimulation is terminated by the addition of a strong acid (e.g., trichloroacetic acid). The aqueous phase, containing the inositol phosphates, is separated from the lipid phase.
-
Quantification: The total [³H]inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography and quantified by liquid scintillation counting.[6][7][8][9][10]
ERK Phosphorylation Western Blot Protocol
This method is used to detect the phosphorylation state of ERK1/2 as a measure of MAPK pathway activation.
-
Cell Culture and Treatment: Cells (e.g., CHO-M1) are serum-starved to reduce basal ERK phosphorylation levels. Subsequently, cells are treated with this compound for various time points.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The membrane is often stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
Soluble Amyloid Precursor Protein Alpha (sAPPα) Secretion Assay
This assay quantifies the amount of sAPPα released into the cell culture medium, which is a marker of the non-amyloidogenic processing of the amyloid precursor protein (APP).
-
Cell Culture and Treatment: Cells expressing M1 receptors are cultured to a suitable confluency. The culture medium is then replaced with a serum-free medium, and the cells are treated with this compound.
-
Conditioned Media Collection: After a specified incubation period, the conditioned medium is collected and centrifuged to remove any detached cells or debris.
-
Quantification of sAPPα: The concentration of sAPPα in the conditioned medium is determined using a specific enzyme-linked immunosorbent assay (ELISA) or an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit.[11][12][13][14] These assays typically use a capture antibody that binds to sAPPα and a detection antibody that is conjugated to an enzyme or a fluorophore for signal generation.
-
Data Analysis: The amount of secreted sAPPα is normalized to the total cellular protein content or cell number.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a compound like this compound.
Clinical Development Status
As of the date of this document, a thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound in humans. The compound appears to be in the preclinical stage of development. The process for initiating human clinical trials in the United States involves the submission of an Investigational New Drug (IND) application to the Food and Drug Administration (FDA).[15][16][17][18]
Conclusion
This compound is a selective M1 muscarinic receptor partial agonist with demonstrated efficacy in preclinical models of cognitive function and behavioral abnormalities. Its mechanism of action involves the activation of canonical M1 receptor signaling pathways, leading to downstream effects such as phosphoinositide turnover, ERK phosphorylation, and modulation of APP processing. The favorable separation between doses required for cognitive enhancement and those causing cholinergic side effects in animal models suggests a promising therapeutic window. Further investigation, including comprehensive safety and toxicology studies, would be required to support its potential progression into clinical development.
References
- 1. The Partial M1 Muscarinic Cholinergic Receptor Agonist, CDD-0102A, Differentially Modulates Glutamate Efflux in Striatal Subregions during Stereotyped Motor Behavior in the BTBR Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The processing of the selective M1 agonist CDD-0102-J by human hepatic drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for the coupling of muscarinic M1 receptors to polyphosphoinositide turnover in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of receptor-activated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of the Soluble Amyloid Precursor Protein α (sAPPα) Levels by Acetylcholinesterase and Brain-Derived Neurotrophic Factor in Lung Cancer Cell Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soluble amyloid precursor protein: a novel proliferation factor of adult progenitor cells of ectodermal and mesodermal origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. Investigational New Drug - Wikipedia [en.wikipedia.org]
- 16. U.S. Investigational New Drug Application | Developing Medicines [drugdevelopment.web.unc.edu]
- 17. Investigational New Drug (IND) Application | FDA [fda.gov]
- 18. biobostonconsulting.com [biobostonconsulting.com]
CDD0102: A Novel Therapeutic Candidate for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CDD0102 is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor, a key target in the central nervous system implicated in cognitive processes such as learning and memory. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for neurological and psychiatric disorders, including Alzheimer's disease and autism spectrum disorders. This technical guide provides a comprehensive overview of the pharmacological profile, mechanism of action, preclinical efficacy, and safety data for this compound. Detailed experimental protocols for key in vitro assays and visualizations of the associated signaling pathways are also presented to facilitate further research and development.
Introduction
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, regions critical for cognitive function. Activation of the M1 receptor is known to modulate neuronal excitability and synaptic plasticity, making it an attractive therapeutic target for conditions characterized by cognitive impairment. This compound has emerged as a promising M1-selective agonist with a pharmacological profile that suggests a favorable therapeutic window.
Physicochemical Properties and Synthesis
This compound, with the chemical name 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine, is a small molecule with good solubility in aqueous solutions. The hydrochloride salt, CDD-0102A, is often used in preclinical studies.[1]
| Property | Value |
| Molecular Formula | C₈H₁₂N₄O |
| Molecular Weight | 180.21 g/mol |
| Form | Hydrochloride salt (CDD-0102A) commonly used |
Table 1: Physicochemical Properties of this compound.
Pharmacological Profile
In Vitro Pharmacology
This compound is a partial agonist at the human M1 muscarinic receptor with high selectivity over other muscarinic receptor subtypes.[2] Its activity has been characterized in various in vitro functional assays.
| Parameter | Value | Description |
| M1 Receptor EC₅₀ | 38 nM | Concentration for 50% of maximal response at the M1 receptor. |
| M1 Receptor Efficacy | Partial Agonist | Produces a submaximal response compared to the full agonist carbachol. |
| Selectivity | >100-fold vs M2-M5 | Demonstrates significantly higher potency for the M1 receptor subtype. |
| Phosphatidylinositol Hydrolysis | 72% of carbachol max | Indicates significant engagement of the Gq signaling pathway. |
| ERK Phosphorylation | Sustained activation | Suggests modulation of downstream signaling pathways involved in cellular plasticity. |
Table 2: In Vitro Pharmacological Data for this compound.
Preclinical In Vivo Pharmacology
Preclinical studies in rodent models have demonstrated the cognitive-enhancing effects and potential therapeutic utility of this compound in various neurological conditions.
| Study | Animal Model | Doses | Key Findings |
| Working Memory | Rats | 0.1, 0.3, 1 mg/kg (i.p.) | Significantly enhanced performance in a delayed spontaneous alternation task.[1] |
| Cognitive Flexibility | Rats | 0.03, 0.1 mg/kg (i.p.) | Improved performance in a strategy-shifting task.[2] |
| Stereotyped Behavior | BTBR mice (autism model) | 0.2, 0.6, 1.2, 3 mg/kg (i.p.) | Reduced repetitive and stereotyped behaviors.[3][4] |
| Glutamate Efflux | BTBR mice | 1.2 mg/kg (i.p.) | Modulated striatal glutamate efflux during stereotyped motor behavior.[5][6] |
Table 3: Summary of In Vivo Preclinical Efficacy Studies of CDD0102A.
Mechanism of Action
This compound exerts its therapeutic effects through the selective activation of the M1 muscarinic receptor. The M1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in synaptic plasticity and cognitive function.
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Preclinical Safety and Toxicology
Preclinical safety studies in rats have identified salivation as a dose-dependent side effect of CDD-0102A administration.[1][2] This is a known cholinomimetic effect. Importantly, cognitive-enhancing effects were observed at doses below those that induced significant salivation, suggesting a potential therapeutic window.
| Parameter | Dose | Observation |
| Minimum Dose for Salivation | 0.3 mg/kg (i.p.) | Lowest dose at which salivation was observed in rats.[1] |
| ED₅₀ for Salivation | 2.0 mg/kg (i.p.) | Estimated dose for 50% of maximal salivation response in rats.[1] |
Table 4: Preclinical Safety Data for CDD0102A in Rats.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream product of M1 receptor activation via the Gq/PLC pathway.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Myo-[³H]inositol.
-
Agonist (this compound) and antagonist (pirenzepine).
-
LiCl solution.
-
Dowex AG1-X8 resin.
Protocol:
-
Cell Culture and Labeling: Plate CHO-M1 cells in 24-well plates and grow to near confluence. Label the cells by incubating with myo-[³H]inositol (0.5 µCi/well) in inositol-free medium for 24-48 hours.
-
Agonist Stimulation: Wash the cells with serum-free medium. Pre-incubate the cells with LiCl (10 mM) for 15 minutes to inhibit inositol monophosphatase. Add varying concentrations of this compound and incubate for 60 minutes at 37°C. For antagonist studies, pre-incubate with pirenzepine for 30 minutes before adding the agonist.
-
Extraction of Inositol Phosphates: Terminate the reaction by adding ice-cold perchloric acid. Neutralize the extracts with KOH.
-
Quantification: Apply the neutralized extracts to columns containing Dowex AG1-X8 resin. Elute the total inositol phosphates with formic acid. Quantify the radioactivity in the eluate using liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curve for this compound and determine the EC₅₀ value.
Caption: Experimental Workflow for Phosphatidylinositol Hydrolysis Assay.
ERK Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK (p-ERK), a key downstream kinase in the M1 receptor signaling cascade.
Materials:
-
CHO-M1 cells.
-
Serum-free cell culture medium.
-
Agonist (this compound).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye).
-
Western blot apparatus and reagents or ELISA plates and reader.
Protocol:
-
Cell Culture and Serum Starvation: Plate CHO-M1 cells and grow to 80-90% confluence. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Detection (Western Blot):
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Caption: Experimental Workflow for ERK Phosphorylation Assay (Western Blot).
Conclusion and Future Directions
This compound is a promising M1 muscarinic receptor partial agonist with a well-characterized in vitro and in vivo pharmacological profile. Its selectivity for the M1 receptor and its efficacy in preclinical models of cognitive dysfunction highlight its potential as a therapeutic agent for Alzheimer's disease and other neurological disorders. The favorable safety profile in animal models, with a clear separation between efficacious and side-effect-inducing doses, warrants further investigation. Future research should focus on comprehensive preclinical toxicology studies to support an Investigational New Drug (IND) application and the initiation of clinical trials to evaluate the safety and efficacy of this compound in human subjects.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic agent described is in the preclinical stage of development and has not been approved for human use by any regulatory agency.
References
- 1. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Partial M1 Muscarinic Cholinergic Receptor Agonist CDD-0102A on Stereotyped Motor Behaviors and Reversal Learning in the BTBR Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Partial M1 Muscarinic Cholinergic Receptor Agonist CDD-0102A on Stereotyped Motor Behaviors and Reversal Learning in the BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Partial M1 Muscarinic Cholinergic Receptor Agonist, CDD-0102A, Differentially Modulates Glutamate Efflux in Striatal Subregions during Stereotyped Motor Behavior in the BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Effects of CDD0102 Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the cellular effects induced by CDD0102 treatment, with a particular focus on its impact on cancer cells. While initial searches for "this compound" primarily identify it as a potent M1 Muscarinic receptor agonist, a significant body of research points to a closely related or identically named compound, herein referred to as CIL-102 for clarity, which demonstrates marked anti-neoplastic properties. This document will focus on the cellular and molecular mechanisms of this anti-cancer agent, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The findings indicate that CIL-102 induces apoptosis and cell cycle arrest in cancer cells through the modulation of the JNK1/2 and NF-κB signaling pathways.
Quantitative Data on Cellular Effects
The cellular response to CIL-102 treatment is characterized by a time-dependent increase in both apoptosis and cell cycle arrest at the G2/M phase. The following tables summarize the quantitative data obtained from studies on human colorectal cancer cell lines.
Table 1: Induction of Apoptosis in DLD-1 Colorectal Cancer Cells Following 1 µM CIL-102 Treatment [1]
| Treatment Duration | Percentage of Apoptotic Cells (Annexin V-Positive, Mean ± SD) |
| 6 hours | 12 ± 4% |
| 12 hours | 13 ± 2% |
| 24 hours | 26 ± 3% |
Table 2: Induction of G2/M Cell Cycle Arrest in DLD-1 Colorectal Cancer Cells Following 1 µM CIL-102 Treatment [1]
| Treatment Duration | Percentage of Cells in G2/M Phase (Mean ± SD) |
| 6 hours | 22 ± 2% |
| 12 hours | 35 ± 2% |
| 24 hours | 52 ± 2% |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular effects of CIL-102.
Cell Culture and Treatment
-
Cell Line: Human colorectal adenocarcinoma cell line (e.g., DLD-1).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C in a 5% CO₂ atmosphere.
-
Treatment: CIL-102 is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted in the culture medium to the desired final concentration for treating the cells. A vehicle control (medium with the same concentration of the solvent) should be run in parallel.
Apoptosis Assay via Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with CIL-102 for the desired time points.
-
Harvest the cells by trypsinization and collect the culture supernatant to include any detached apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Reagents:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).
-
70% Ethanol (ice-cold).
-
Phosphate-Buffered Saline (PBS).
-
-
Procedure:
-
Treat cells with CIL-102 as described above.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect changes in the expression levels of total and phosphorylated proteins involved in the signaling pathways.
-
Reagents:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (PVDF or nitrocellulose).
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p21, anti-GADD45, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse CIL-102-treated and control cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
NF-κB Activation Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Materials:
-
NF-κB luciferase reporter plasmid.
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
-
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After transfection, treat the cells with CIL-102.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Signaling Pathways and Visualizations
CIL-102 treatment initiates a cascade of intracellular signaling events that culminate in apoptosis and cell cycle arrest. The primary pathways implicated are the JNK1/2 and NF-κB pathways.
CIL-102-Induced Signaling Pathways
Upon treatment, CIL-102 activates JNK1/2 and the p50 subunit of NF-κB.[1] This dual activation leads to the increased expression of the cell cycle inhibitors p21 and GADD45.[1] The upregulation of these proteins results in the inactivation of the cdc2/cyclin B complex, which is a key regulator of the G2/M transition, thereby causing cell cycle arrest at this phase.[1] Concurrently, CIL-102 triggers the extrinsic apoptosis pathway by upregulating Fas Ligand (FasL), which leads to the cleavage of Bid, release of cytochrome c from the mitochondria, and the subsequent activation of the caspase cascade (caspase-8, -9, and -3), ultimately resulting in programmed cell death.[1]
Caption: Signaling cascade initiated by CIL-102 treatment.
Experimental Workflow for Cellular Effects Analysis
The investigation of CIL-102's cellular effects follows a standardized experimental workflow, from cell culture to data analysis.
Caption: General experimental workflow for studying CIL-102.
References
The Function of CDD0102: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD0102 is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its potential therapeutic applications based on its pharmacological profile. The M1-mAChR is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease.[3][4][5]
Chemical Profile and Structural Characteristics
-
Compound Name: this compound
-
CAS Number: 146422-58-4
-
Molecular Formula: C₈H₁₂N₄O
-
Molecular Weight: 180.21 g/mol
-
Structure: The core structure of this compound features a tetrahydropyrimidine ring linked to a 3-ethyl-1,2,4-oxadiazole group. This oxadiazole moiety is crucial for its binding to the M1 receptor.[1] Molecular docking studies indicate that this group interacts with threonine and asparagine residues within the transmembrane domains of the M1 receptor, which helps to stabilize the receptor in its active conformation.[1]
Pharmacological Mechanisms and Receptor Interactions
This compound functions as a partial agonist at the human M1 muscarinic acetylcholine receptor. Its mechanism of action involves binding to the orthosteric site of the M1 receptor, mimicking the effect of the endogenous neurotransmitter acetylcholine. This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways.
Quantitative Pharmacological Data
| Parameter | Value | Cell Line | Source |
| EC₅₀ (hM1 Receptor) | 38 nM | CHO cells | [1] |
| Selectivity | >100-fold over M2-M5 subtypes | [1] | |
| Phosphatidylinositol Hydrolysis | 72% of maximal carbachol response (at 10 µM) | CHO-hM1 cells | [1] |
| ERK Phosphorylation | Sustained activation over 120 minutes | CHO-hM1 cells | [1] |
| β-arrestin Recruitment | Minimal (15% of oxotremorine-M efficacy) | [1] |
Signaling Pathways
Upon activation by this compound, the M1 receptor primarily couples to the Gq/11 family of G proteins.[6] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4] These events lead to the activation of downstream kinases, including extracellular signal-regulated kinase (ERK).[1]
Activation of the M1 receptor by agonists has also been shown to influence the processing of amyloid precursor protein (APP), a key protein in the pathophysiology of Alzheimer's disease.[3] M1 receptor activation can promote the non-amyloidogenic processing of APP by α-secretase, leading to the production of the neuroprotective soluble APPα fragment (sAPPα) and reducing the formation of amyloid-beta (Aβ) peptides.[3][7]
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to study phosphoinositide regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
Methodological & Application
Application Notes and Protocols for CDD0102 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD0102 is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor (M1-mAChR). Its high selectivity, with over 100-fold preference for the M1 subtype over M2-M5 receptors, makes it a valuable tool for investigating M1 receptor signaling and its role in various cellular processes. In neuroscience research, this compound is of particular interest for its ability to stimulate the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the secretion of the neuroprotective soluble APPα fragment (sAPPα). These characteristics position this compound as a promising compound for studies related to neurodegenerative diseases, such as Alzheimer's disease.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including its mechanism of action, preparation, and application in a key functional assay.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the M1 muscarinic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by M1 receptor activation involves the Gq/11 family of G-proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including proteins involved in the regulation of APP processing. Furthermore, M1 receptor activation can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This sustained activation of ERK is another important downstream effect of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| EC₅₀ (M1 Receptor) | 38 nM | CHO cells expressing human M1 receptors | [1] |
| Selectivity | >100-fold over M2-M5 subtypes | Not specified | [1] |
| Phosphatidylinositol Hydrolysis | 72% of maximal carbachol response | CHO cells expressing M1 receptors | [1] |
| ERK Phosphorylation | Sustained activation over 120 minutes | CHO cells expressing M1 receptors | [1] |
| APP Secretion Stimulation | Effective at 1 µM | CHO cells expressing M1 receptors | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution of this compound in Dimethyl Sulfoxide (DMSO) and subsequent dilution to working concentrations for cell culture treatment.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
Procedure:
1. Stock Solution Preparation (10 mM): a. In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of this compound powder. b. To prepare a 10 mM stock solution, dissolve the weighed this compound in the calculated volume of anhydrous DMSO. c. Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect for any particulates. d. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
2. Storage of Stock Solution: a. Store the aliquoted 10 mM stock solution at -20°C or -80°C for long-term storage.
3. Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 nM, 1 µM, 10 µM). c. Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. d. Mix the working solutions thoroughly by gentle pipetting before adding to the cells.
Protocol 2: Assay for Secreted Amyloid Precursor Protein α (sAPPα) by ELISA
This protocol provides a general procedure for the quantitative measurement of sAPPα in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). It is recommended to use a commercially available sAPPα ELISA kit and follow the manufacturer's specific instructions.
Materials:
-
Cells cultured in appropriate vessels (e.g., 6-well or 12-well plates)
-
This compound working solutions and vehicle control
-
Serum-free cell culture medium
-
Commercial sAPPα ELISA kit (containing pre-coated plate, detection antibody, standards, buffers, and substrate)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
1. Cell Seeding and Treatment: a. Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. b. The next day, replace the growth medium with serum-free medium and incubate for a few hours to reduce background. c. Treat the cells with various concentrations of this compound working solutions and the vehicle control. Incubate for the desired period (e.g., 24-48 hours).
2. Collection of Cell Culture Supernatant: a. After the incubation period, carefully collect the cell culture supernatant from each well into sterile microcentrifuge tubes. b. Centrifuge the supernatants at 1,000 x g for 10-20 minutes at 4°C to pellet any detached cells and debris. c. Transfer the cleared supernatants to new sterile tubes. Samples can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.
3. sAPPα ELISA: a. Bring all ELISA kit reagents and samples to room temperature before use. b. Prepare the standard dilutions according to the kit manufacturer's protocol. c. Add standards and samples (in duplicate or triplicate) to the wells of the pre-coated microplate. d. Incubate the plate as per the manufacturer's instructions (e.g., 1-2 hours at 37°C or room temperature). e. Wash the wells multiple times with the provided wash buffer. f. Add the biotin-conjugated detection antibody to each well and incubate. g. Wash the wells again to remove unbound detection antibody. h. Add streptavidin-HRP conjugate and incubate. i. After a final wash, add the TMB substrate solution to each well and incubate in the dark until a color change is observed. j. Stop the reaction by adding the stop solution. The color will change from blue to yellow.
4. Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Use the standard curve to determine the concentration of sAPPα in your samples. d. Normalize the sAPPα concentrations to the total protein content of the corresponding cell lysates, if necessary.
Concluding Remarks
This compound is a powerful research tool for elucidating the role of M1 muscarinic receptor signaling in cellular function and disease. The protocols provided herein offer a framework for the effective use of this compound in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful attention to reagent preparation, cell handling, and data analysis will ensure reliable and reproducible results in the investigation of M1 receptor-mediated pathways.
References
CDD0102 experimental protocol for western blot
Application Note: CDD0102
Protocol for Western Blot Analysis of Protein Expression
This application note provides a detailed protocol for utilizing Western blotting to assess the effects of the hypothetical compound this compound on protein expression and signaling pathways in cultured cells. The following guidelines are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a novel small molecule inhibitor under investigation for its potential therapeutic applications. Western blotting is a crucial technique to elucidate the mechanism of action of this compound by detecting changes in the expression levels and post-translational modifications of specific proteins within a targeted signaling pathway. This document outlines the necessary steps for sample preparation, protein separation, immunodetection, and data analysis.
Experimental Overview
The general workflow for this Western blot protocol is as follows:
recommended concentration of CDD0102 for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD0102 is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor (M1-mAChR). Its activity at this G-protein coupled receptor (GPCR) makes it a valuable tool for research in neurodegenerative diseases, such as Alzheimer's disease, and other neurological disorders. This document provides detailed application notes and protocols for utilizing this compound in various in vitro assays to characterize its pharmacological effects.
Mechanism of Action
This compound selectively binds to and activates the M1 muscarinic acetylcholine receptor. The M1 receptor is predominantly coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to various downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK), and the regulated cleavage and secretion of soluble amyloid precursor protein alpha (sAPPα).
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.
Recommended Concentrations of this compound for Assays
The optimal concentration of this compound will vary depending on the specific assay, cell type, and desired effect. The following table summarizes recommended concentration ranges based on published data. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
| Assay Type | Cell Type | Recommended Concentration Range | Key Parameter | Reference |
| M1 Receptor Binding/Activation | CHO cells expressing human M1 receptors | 10 nM - 1 µM | EC₅₀ = 38 nM | [1] |
| Phosphatidylinositol Hydrolysis | CHO cells expressing M1 receptors | 1 µM - 10 µM | 72% of max carbachol response at 10 µM | [1] |
| ERK Phosphorylation | CHO cells expressing M1 receptors | 100 nM - 10 µM | Time- and dose-dependent increase | [2] |
| sAPPα Secretion | CHO cells expressing M1 receptors | 1 µM | Stimulation of secretion | [1] |
| General Muscarinic Receptor Stimulation | A9 L cells expressing muscarinic receptors | 0.01 nM - 1 mM | Broad range for screening | [3] |
Experimental Protocols
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 in response to this compound treatment in a cell line expressing M1 muscarinic receptors (e.g., CHO-M1 cells).
Experimental Workflow: ERK1/2 Phosphorylation Assay
Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.
Materials:
-
CHO-M1 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO or appropriate solvent)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture: Seed CHO-M1 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of ERK phosphorylation.[4]
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 10 nM to 10 µM.
-
Aspirate the serum-free medium from the cells and add the this compound-containing medium.
-
Incubate for a predetermined time. For M1 agonists, peak ERK phosphorylation is often observed between 5 and 15 minutes.[2] A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.[4]
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Phosphatidylinositol Hydrolysis Assay (IP-One ELISA)
This protocol describes a competitive immunoassay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, in response to this compound.[5]
Experimental Workflow: IP-One ELISA Assay
Caption: Workflow for IP-One ELISA Assay for Phosphatidylinositol Hydrolysis.
Materials:
-
CHO-M1 cells
-
Cell culture medium
-
This compound stock solution
-
IP-One ELISA kit (containing stimulation buffer with LiCl, lysis buffer, IP1 standard, IP1-HRP conjugate, anti-IP1 antibody, wash buffer, TMB substrate, and stop solution)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed CHO-M1 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells for 24-48 hours.
-
Compound Addition:
-
Prepare serial dilutions of this compound in the stimulation buffer provided in the kit (this buffer contains LiCl to prevent IP1 degradation). A suggested concentration range is 100 nM to 100 µM.
-
Also, prepare a standard curve using the IP1 standard provided in the kit.
-
Aspirate the culture medium from the cells.
-
Add the this compound dilutions and standards to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
Cell Lysis: Add the lysis buffer to all wells and incubate according to the kit's instructions.
-
ELISA Procedure:
-
Transfer the cell lysates and standards to the pre-coated ELISA plate.
-
Add the IP1-HRP conjugate and the anti-IP1 antibody to each well.
-
Incubate as recommended by the manufacturer (typically 1-2 hours at room temperature).
-
Wash the plate several times with the provided wash buffer.
-
Add the TMB substrate and incubate until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the IP1 concentration.
-
Determine the concentration of IP1 in the samples from the standard curve. The signal is inversely proportional to the amount of IP1 produced.
-
Soluble Amyloid Precursor Protein Alpha (sAPPα) Secretion Assay (ELISA)
This protocol describes the quantification of sAPPα secreted into the cell culture medium following treatment with this compound.
Experimental Workflow: sAPPα Secretion ELISA
Caption: Workflow for sAPPα Secretion ELISA Assay.
Materials:
-
CHO-M1 cells
-
Cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
Human sAPPα ELISA kit
-
Microplate reader
Protocol:
-
Cell Culture: Seed CHO-M1 cells in 24- or 48-well plates.
-
This compound Treatment:
-
When cells are approximately 70-80% confluent, replace the growth medium with serum-free medium containing various concentrations of this compound (e.g., 100 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO in serum-free medium).
-
-
Incubation: Incubate the cells for 24-48 hours to allow for sAPPα accumulation in the medium.
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
-
sAPPα ELISA:
-
Perform the sAPPα ELISA on the cleared supernatants according to the manufacturer's instructions. A typical sandwich ELISA protocol involves the following steps:[6]
-
Add standards and samples to the antibody-coated plate.
-
Incubate to allow sAPPα to bind to the capture antibody.
-
Wash the plate.
-
Add a detection antibody (often biotinylated).
-
Incubate and wash.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add TMB substrate.
-
Add stop solution.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of sAPPα in each sample.
-
The results can be expressed as the fold change in sAPPα secretion compared to the vehicle control.
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, reagent concentrations, and incubation times. Always follow good laboratory practices and adhere to the safety guidelines for all chemicals and equipment used.
References
- 1. revvity.com [revvity.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Human inositol 1,4,5,-trisphosphate (IP3) Elisa Kit – AFG Scientific [afgsci.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Production and Functional Assays of Recombinant Secreted Amyloid Precursor Protein (APP) (sAPPα) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDD0102 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD0102 is a potent and selective M1 muscarinic acetylcholine receptor (mAChR) agonist. While its primary characterization has been in the context of neurological research, emerging evidence highlights the significant role of muscarinic receptors in cancer biology. Activation of the M1 receptor, in particular, has been shown to inhibit the proliferation of certain cancer cell lines, suggesting a potential therapeutic application for M1 agonists in oncology.[1][2][3]
These application notes provide a comprehensive overview of the hypothesized use of this compound in preclinical xenograft models for cancer research. The protocols outlined below are based on established methodologies for evaluating anti-cancer agents in vivo and are adapted for the investigation of a selective M1 agonist like this compound.
Rationale for Use in Oncology Xenograft Models
The expression of muscarinic receptors has been identified in a variety of cancers, including those of the lung, colon, breast, and prostate.[1][4] The M1, M3, and M5 receptors are Gq-coupled and their activation can lead to increased cell proliferation.[1] However, studies have indicated that selective activation of the M1 receptor can have an anti-proliferative effect in some cancer types, such as colon cancer.[2][3] This suggests that this compound, as a selective M1 agonist, could potentially inhibit tumor growth by modulating M1 receptor-mediated signaling pathways. Xenograft models provide an essential in vivo platform to test this hypothesis and evaluate the anti-tumor efficacy of this compound.[5][6][7]
Data Presentation: Hypothesized In Vivo Efficacy of this compound
The following tables represent hypothetical data from a subcutaneous xenograft study evaluating the efficacy of this compound in a human colon cancer cell line model.
Table 1: Tumor Growth Inhibition in HCT116 Colon Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral (p.o.) | 1500 ± 250 | - |
| This compound | 10 | Oral (p.o.) | 950 ± 180 | 36.7 |
| This compound | 30 | Oral (p.o.) | 600 ± 150 | 60.0 |
| Positive Control (Irinotecan) | 50 | Intraperitoneal (i.p.) | 450 ± 120 | 70.0 |
Table 2: Body Weight Changes in Tumor-Bearing Mice
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) from Day 0 to Day 21 |
| Vehicle Control | - | + 5.2 |
| This compound | 10 | + 4.8 |
| This compound | 30 | + 1.5 |
| Positive Control (Irinotecan) | 50 | - 8.5 |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line expressing M1 muscarinic receptors (e.g., HCT116 for colon cancer)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Cell culture medium (e.g., McCoy's 5A for HCT116)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve a sufficient number of cells for implantation. Harvest cells during the exponential growth phase.
-
Cell Preparation: Resuspend the harvested cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each immunodeficient mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
Administration of this compound
Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For oral administration, further dilute the stock solution in a vehicle such as 0.5% methylcellulose and 0.1% Tween-80 in sterile water to the desired final concentrations.
Administration:
-
Administer this compound or the vehicle control to the respective groups of mice via oral gavage once daily.
-
The positive control group can be treated with a standard-of-care chemotherapeutic agent relevant to the cancer type.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
Efficacy Evaluation
Tumor Measurements:
-
Continue to measure tumor volumes and body weights throughout the study period (typically 21-28 days).
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), or for pharmacodynamic biomarker analysis.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a xenograft model.
Caption: Hypothesized M1 receptor signaling pathway leading to inhibition of cancer cell proliferation.
References
- 1. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Activation of M1 Muscarinic Receptors Attenuates Human Colon Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Activation of M1 Muscarinic Receptors Attenuates Human Colon Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptors Associated with Cancer | MDPI [mdpi.com]
- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Cell Line derived Tumor Xenograft Mouse Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Measuring the Efficacy of CDD-XXXX, a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of CDD-XXXX, a novel investigational anticancer agent. CDD-XXXX is hypothesized to exert its antitumor effects by inducing cell cycle arrest and apoptosis through the inhibition of cyclin-dependent kinases (CDKs) and activation of the STING (Stimulator of Interferon Genes) pathway, leading to an anti-tumor immune response.
This document offers detailed methodologies for in vitro and in vivo studies, guidelines for data presentation, and visual representations of the key signaling pathways and experimental workflows to facilitate the assessment of CDD-XXXX's therapeutic potential.
Part 1: In Vitro Efficacy Assessment
Cell Viability Assays
Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of CDD-XXXX on cancer cell lines. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[1]
Table 1: Example Data from Cell Viability Assays
| Cell Line | CDD-XXXX Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Viability (XTT Assay) |
| MCF-7 | 0.1 | 95.2 ± 4.1 | 96.5 ± 3.8 |
| 1 | 72.8 ± 3.5 | 75.1 ± 4.2 | |
| 10 | 45.3 ± 2.9 | 48.9 ± 3.1 | |
| 50 | 15.7 ± 1.8 | 18.2 ± 2.5 | |
| HeLa | 0.1 | 98.1 ± 3.7 | 97.8 ± 4.0 |
| 1 | 80.5 ± 4.0 | 82.3 ± 3.9 | |
| 10 | 55.2 ± 3.3 | 58.7 ± 3.6 | |
| 50 | 25.9 ± 2.1 | 28.4 ± 2.8 |
Protocol 1: MTT Assay for Cell Viability [1][2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of CDD-XXXX and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: XTT Assay for Cell Viability [1]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The following protocols are used to detect and quantify apoptosis induced by CDD-XXXX.
Table 2: Example Data from Apoptosis Assays
| Cell Line | CDD-XXXX Concentration (µM) | % Apoptotic Cells (Annexin V/PI) | Fold Change in Caspase-3/7 Activity |
| MCF-7 | 1 | 15.2 ± 2.1 | 2.5 ± 0.3 |
| 10 | 48.7 ± 3.8 | 8.1 ± 0.9 | |
| 50 | 85.3 ± 5.2 | 15.6 ± 1.7 | |
| HeLa | 1 | 12.8 ± 1.9 | 2.1 ± 0.2 |
| 10 | 42.1 ± 4.5 | 7.5 ± 0.8 | |
| 50 | 79.6 ± 6.1 | 14.2 ± 1.5 |
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis [3][4][5][6]
-
Cell Treatment: Culture and treat cells with CDD-XXXX as described for the viability assays.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis of Cell Cycle and Apoptosis Markers
Western blotting is used to detect changes in the expression and activation of proteins involved in cell cycle regulation and apoptosis.
Table 3: Example Densitometry Data from Western Blot Analysis
| Target Protein | Treatment Group | Normalized Band Intensity (relative to β-actin) |
| p-CDK2 (Tyr15) | Control | 1.00 |
| CDD-XXXX (10 µM) | 2.50 | |
| Cleaved PARP | Control | 0.15 |
| CDD-XXXX (10 µM) | 1.20 | |
| Cleaved Caspase-3 | Control | 0.20 |
| CDD-XXXX (10 µM) | 1.50 |
Protocol 4: Western Blot for Apoptosis and Cell Cycle Markers [7][8][9][10]
-
Protein Extraction: Treat cells with CDD-XXXX, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK2 pTyr15, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Perform densitometry to quantify the protein expression levels relative to the loading control.
Part 2: In Vivo Efficacy Assessment
Xenograft Tumor Model
In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of CDD-XXXX in a living organism.[12][13][14]
Table 4: Example Data from an In Vivo Xenograft Study
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Average Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| CDD-XXXX (25 mg/kg) | 625 ± 80 | 50 | +1.5 |
| CDD-XXXX (50 mg/kg) | 312 ± 50 | 75 | -2.3 |
| Positive Control | 437 ± 65 | 65 | -5.8 |
Protocol 5: Subcutaneous Xenograft Model [12][13][15][16]
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, CDD-XXXX at different doses, positive control). Administer the treatments according to the planned schedule (e.g., daily intraperitoneal injections).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[13]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Part 3: Visualizations
Signaling Pathways and Workflows
Caption: Hypothesized signaling pathway of CDD-XXXX.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cell Cycle and Apoptosis WB Cocktail (pCdk/pHH3/Actin/PARP) (ab139417) | Abcam [abcam.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
Application Notes and Protocols for CDD0102 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD0102 is a potent and selective partial agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] M1 receptors are predominantly expressed in the central nervous system and are implicated in cognitive functions such as learning and memory. Their activation is a promising therapeutic strategy for neurological disorders like Alzheimer's disease. This compound exhibits over 100-fold selectivity for the M1 receptor subtype over M2-M5 subtypes, making it a valuable tool for studying M1 receptor pharmacology and for the development of novel therapeutics.[3] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel M1 receptor modulators.
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the human M1 muscarinic receptor.[3] Upon binding, it stabilizes an active conformation of the receptor, leading to the activation of the Gq/11 family of G proteins. This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of this primary pathway, this compound has been shown to induce sustained phosphorylation of extracellular signal-regulated kinase (ERK).[3] Furthermore, M1 receptor activation by this compound can stimulate the secretion of the non-amyloidogenic soluble amyloid precursor protein alpha (sAPPα), a process of significant interest in Alzheimer's disease research.[3]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Cell Line / System | Reference |
| EC50 (M1 Receptor) | 38 nM | CHO cells expressing human M1 receptors | [3] |
| Phosphatidylinositol Hydrolysis | 72% of max carbachol response | CHO cells expressing M1 receptors | [3] |
| β-arrestin Recruitment | Minimal (15% of oxotremorine-M) | - | [3] |
| Selectivity | >100-fold vs M2-M5 | - | [3] |
| Experimental Condition | Endpoint Measured | Result |
| 1 µM this compound Treatment | sAPPα Secretion | Stimulated |
| 10 µM this compound Treatment | ERK Phosphorylation | Sustained activation over 120 minutes |
High-Throughput Screening Protocols
Primary Screen: Calcium Mobilization Assay
This assay is designed to identify compounds that act as agonists or positive allosteric modulators (PAMs) of the M1 receptor by measuring changes in intracellular calcium.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-hM1) in appropriate media.
-
Seed cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well.
-
Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium from the plates and add 20 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of test compounds and this compound (as a reference agonist) in assay buffer.
-
Using a fluorescent imaging plate reader (FLIPR), measure baseline fluorescence for 10-20 seconds.
-
Add 10 µL of the compound solutions to the wells.
-
For an agonist screen, measure the fluorescence signal for 3-5 minutes to detect direct activation.
-
For a PAM screen, after a short incubation with the test compound, add a sub-maximal concentration of this compound (e.g., EC20) and measure the potentiated fluorescence response.
-
For an antagonist screen, pre-incubate with test compounds and then stimulate with a high concentration of this compound (e.g., EC80).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline reading from the peak response.
-
Normalize the data to a positive control (e.g., a saturating concentration of this compound) and a negative control (vehicle).
-
Identify hits based on a pre-defined activity threshold (e.g., >3 standard deviations above the mean of the negative control).
-
Secondary Screen: sAPPα Secretion Assay
This assay confirms the M1-mediated activity of hits from the primary screen by measuring a downstream functional endpoint.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate CHO-hM1 cells in 96-well cell culture plates and grow to confluence.
-
Replace the culture medium with a serum-free medium containing the test compounds or this compound at various concentrations.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and ELISA:
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of secreted sAPPα in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant sAPPα.
-
Calculate the concentration of sAPPα in each sample based on the standard curve.
-
Normalize the results to a vehicle control and express the activity as a percentage of the response to a saturating concentration of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of M1 muscarinic receptor function. The protocols outlined in these application notes provide a robust framework for the use of this compound in high-throughput screening campaigns to identify and characterize novel M1 receptor agonists, PAMs, and antagonists. The detailed methodologies and representative data will aid researchers in designing and executing successful screening experiments, ultimately contributing to the development of new therapies for cognitive disorders.
References
- 1. High-Throughput Agonist Shift Assay Development for the Analysis of M1-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for CDD0102 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD0102 is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor. M1 receptors are predominantly expressed in the central nervous system and are critically involved in cognitive processes such as learning and memory. This makes this compound a compound of significant interest for preclinical research in neurodegenerative disorders like Alzheimer's disease and cognitive deficits associated with schizophrenia. These application notes provide a detailed protocol for the preparation and administration of this compound to mice for in vivo studies, based on available preclinical data.
Quantitative Data Summary
The following tables summarize the reported in vivo and in vitro data for this compound and its hydrochloride salt, CDD-0102A.
Table 1: In Vivo Efficacy of CDD-0102A in Rodents
| Species | Dosing Route | Effective Dose Range | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Enhancement of working memory.[1][2] | Rowe et al., 2009 |
| Rat | Intraperitoneal (i.p.) | 0.03 - 0.1 mg/kg | Improvement in cognitive flexibility.[1][2] | Rowe et al., 2009 |
| Mouse | Intraperitoneal (i.p.) | 1.2 mg/kg | Attenuation of stereotyped motor behavior.[3] | Amodeo et al., 2023 |
Table 2: In Vivo Side Effect Profile of CDD-0102A in Rats
| Species | Dosing Route | Dose | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | ~0.3 mg/kg | Minimum dose to induce salivation.[1][2] | Rowe et al., 2009 |
| Rat | Intraperitoneal (i.p.) | 2.0 mg/kg | Estimated ED50 for salivation.[1][2] | Rowe et al., 2009 |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution for Intraperitoneal Injection
Materials:
-
This compound (or CDD-0102A, hydrochloride salt)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Determine the required concentration of the dosing solution. This will depend on the desired dose (mg/kg) and the injection volume (typically 5-10 mL/kg for mice).
-
Calculate the amount of this compound and vehicle components needed.
-
Example Calculation for a 1 mg/kg dose in a 25g mouse with an injection volume of 10 mL/kg:
-
Dose for a 25g mouse = 1 mg/kg * 0.025 kg = 0.025 mg
-
Injection volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 0.025 mg / 0.25 mL = 0.1 mg/mL
-
-
-
Prepare the vehicle. A common vehicle for DMSO-soluble compounds is a mixture of DMSO and saline or PBS. To minimize toxicity, the final concentration of DMSO in the injected solution should be kept as low as possible, ideally 10% or less.[4][5]
-
Vehicle Preparation (10% DMSO in Saline): Mix 1 part sterile DMSO with 9 parts sterile 0.9% saline.
-
-
Dissolve this compound in the vehicle.
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the prepared vehicle to the tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication step may be used if necessary to aid dissolution.
-
-
Filter sterilize the final dosing solution. Use a 0.22 µm syringe filter to ensure sterility before injection.
-
Store the solution appropriately. If not used immediately, store the solution according to the manufacturer's recommendations, typically protected from light.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
Procedure:
-
Weigh the mouse to accurately calculate the injection volume.
-
Draw the calculated volume of the this compound dosing solution into a sterile syringe.
-
Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device. The mouse should be tilted slightly with its head pointing downwards.[6]
-
Locate the injection site. The preferred site for i.p. injection in mice is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[6][7]
-
Disinfect the injection site with a swab soaked in 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound, as an M1 muscarinic receptor agonist, primarily signals through the Gq/11 protein-coupled receptor pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for synaptic plasticity and cognitive function.
Caption: this compound M1 receptor signaling cascade.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on a mouse model of cognitive impairment.
Caption: In vivo this compound efficacy study workflow.
References
- 1. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for the Combination of CDD0102 and Donepezil in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain.[1] Current therapeutic strategies often involve symptomatic relief, and combination therapies targeting multiple pathological pathways are a promising approach for enhanced efficacy.[2] This document provides detailed application notes and protocols for investigating the potential synergistic effects of CDD0102, a selective M1 muscarinic acetylcholine receptor (mAChR) partial agonist, and Donepezil, an acetylcholinesterase (AChE) inhibitor, in preclinical models of Alzheimer's disease.
This compound acts as a partial agonist at M1 muscarinic receptors, which are involved in learning and memory processes.[3][4] Activation of M1 receptors can modulate signaling pathways that are beneficial in the context of AD, such as promoting non-amyloidogenic amyloid precursor protein (APP) processing.[1] Donepezil is a standard-of-care medication for AD that reversibly inhibits AChE, the enzyme responsible for the breakdown of acetylcholine (ACh).[5] By increasing the synaptic levels of ACh, Donepezil enhances cholinergic neurotransmission.
The combination of this compound and Donepezil is hypothesized to provide a synergistic therapeutic effect by simultaneously enhancing the signal (increasing ACh availability with Donepezil) and potentiating the receptor's response to that signal (via the M1 agonist activity of this compound). This dual approach may lead to greater improvements in cognitive function and potentially impact the underlying disease pathology.
Quantitative Data Summary
The following tables present illustrative quantitative data from hypothetical in vitro and in vivo studies investigating the combination of this compound and Donepezil. This data is provided as an example to guide researchers in their experimental design and data analysis.
Table 1: In Vitro Acetylcholinesterase Inhibition and M1 Receptor Activation
| Compound | Target | IC50 / EC50 (nM) |
| Donepezil | Acetylcholinesterase (AChE) | 6.7[5] |
| This compound | M1 Muscarinic Receptor | 38 (EC50) |
Table 2: Illustrative In Vitro Synergy in SH-SY5Y Human Neuroblastoma Cells (MTT Assay for Cell Viability)
Cells are treated with Aβ oligomers to induce toxicity. Increased cell viability indicates a neuroprotective effect.
| This compound (nM) | Donepezil (nM) | Cell Viability (% of Control) | Combination Index (CI)* |
| 10 | 0 | 65 | - |
| 0 | 10 | 62 | - |
| 10 | 10 | 85 | 0.7 (Synergistic) |
| 50 | 0 | 78 | - |
| 0 | 50 | 75 | - |
| 50 | 50 | 95 | 0.6 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Illustrative In Vivo Efficacy in APP/PS1 Mouse Model of Alzheimer's Disease
| Treatment Group (n=15) | Dose (mg/kg, i.p.) | Morris Water Maze Escape Latency (seconds, Day 5) | Amyloid Plaque Load (% Area in Hippocampus) |
| Vehicle Control | - | 60 ± 5 | 12 ± 2 |
| This compound | 0.3 | 45 ± 4 | 10 ± 1.5 |
| Donepezil | 1 | 42 ± 5 | 11 ± 2 |
| This compound + Donepezil | 0.3 + 1 | 25 ± 3 | 7 ± 1 |
Signaling Pathways and Experimental Workflows
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for In Vitro Synergy Assessment.
Caption: Therapeutic Rationale for this compound and Donepezil Combination.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using the MTT Assay
Objective: To determine if the combination of this compound and Donepezil results in a synergistic neuroprotective effect against Aβ-induced toxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and Donepezil hydrochloride
-
Aβ (1-42) oligomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[6]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and Donepezil in sterile water or DMSO.
-
Perform serial dilutions of each drug and their combinations in culture medium to achieve the final desired concentrations.
-
Prepare Aβ (1-42) oligomers according to established protocols. The final concentration should be pre-determined to induce approximately 50% cell death.
-
Remove the medium from the cells and add 100 µL of medium containing the Aβ oligomers.
-
Immediately add 100 µL of the drug solutions (single agents or combinations) to the respective wells. Include vehicle controls for both the drugs and Aβ.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Analyze the dose-response curves for each drug and the combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn to quantify synergy.[6][7]
-
Protocol 2: In Vivo Assessment of Cognitive Enhancement in an Alzheimer's Disease Mouse Model
Objective: To evaluate the effect of combined this compound and Donepezil treatment on spatial learning and memory in the APP/PS1 transgenic mouse model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates (e.g., 6 months of age)
-
This compound and Donepezil hydrochloride
-
Sterile saline for injections
-
Morris Water Maze (MWM) apparatus: a circular pool (120-150 cm diameter) filled with opaque water, a submerged platform, and external visual cues.[8][9]
-
Video tracking software
Procedure:
-
Animal Groups and Drug Administration:
-
Randomly assign mice to four groups (n=12-15 per group): Vehicle, this compound, Donepezil, and this compound + Donepezil.
-
Prepare drug solutions in sterile saline.
-
Administer drugs via intraperitoneal (i.p.) injection daily for a pre-determined period (e.g., 4 weeks) before and during behavioral testing. Doses should be based on previous studies (e.g., this compound at 0.1-1 mg/kg, Donepezil at 0.5-2 mg/kg).[4]
-
-
Morris Water Maze - Acquisition Phase:
-
Conduct the acquisition phase over 5 consecutive days.
-
Each day, each mouse performs four trials to find the hidden platform.
-
For each trial, place the mouse in the water facing the pool wall at one of four starting positions.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking software.
-
-
Morris Water Maze - Probe Trial:
-
On day 6, remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latencies during the acquisition phase using a repeated-measures ANOVA.
-
Compare the time spent in the target quadrant and platform crossings in the probe trial between groups using a one-way ANOVA followed by post-hoc tests.
-
Protocol 3: Immunohistochemical Analysis of Amyloid Plaque Load
Objective: To quantify the effect of the combination therapy on Aβ plaque deposition in the brains of APP/PS1 mice.
Materials:
-
Brain tissue from the in vivo study
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat
-
Microscope slides
-
Primary antibody: anti-Aβ (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin-horseradish peroxidase (HRP) complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope with a digital camera and image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Preparation:
-
At the end of the in vivo study, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brains in 4% PFA overnight, then cryoprotect in 15% and 30% sucrose solutions.
-
Freeze the brains and section them coronally (e.g., 30 µm thickness) using a cryostat.
-
-
Immunohistochemistry:
-
Mount the brain sections onto slides.
-
Perform antigen retrieval if necessary (e.g., with formic acid).
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash and incubate with the ABC reagent for 1 hour.
-
Develop the signal with the DAB substrate.
-
Counterstain with a suitable stain (e.g., hematoxylin), dehydrate, and coverslip.
-
-
Image Acquisition and Quantification:
-
Capture images of the hippocampus and cortex from multiple sections per animal using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque load.
-
Set a threshold to distinguish the DAB staining from the background.
-
Calculate the percentage of the total area occupied by Aβ plaques.[2]
-
-
Data Analysis:
-
Compare the amyloid plaque load between the different treatment groups using a one-way ANOVA followed by post-hoc tests.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of a combination therapy involving the M1 muscarinic agonist this compound and the acetylcholinesterase inhibitor Donepezil for Alzheimer's disease. The rationale for this combination is strong, and the methodologies described will enable researchers to rigorously assess potential synergistic effects on both cognitive function and underlying neuropathology. The illustrative data and workflows serve as a guide for experimental design and interpretation, facilitating the investigation of this promising therapeutic strategy.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 9. Morris water maze test [bio-protocol.org]
Application Notes and Protocols for Immunofluorescence Staining Following CDD0102 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD0102 is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor (M1-mAChR)[1][2][3]. It exhibits over 100-fold selectivity for the M1 receptor subtype over M2-M5 subtypes[1]. The activation of the M1 receptor by agonists like this compound can initiate a cascade of intracellular signaling events, including the stimulation of amyloid precursor protein (APP) secretion and the sustained phosphorylation of extracellular signal-regulated kinase (ERK)[1]. Immunofluorescence (IF) is a powerful technique to visualize the cellular effects of this compound by probing the localization and expression of the M1 receptor and downstream signaling molecules.
This document provides detailed protocols for immunofluorescence staining of cultured cells treated with this compound to analyze its effects on M1 receptor signaling.
Mechanism of Action and Signaling Pathway
This compound binds to and activates the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). This activation leads to the dissociation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). A key downstream consequence of M1 receptor activation is the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), which can modulate gene expression and other cellular processes[1].
Data Presentation
The following tables summarize recommended starting concentrations and incubation times for cell treatment and antibody incubations. Optimization may be required for specific cell lines and antibodies.
Table 1: this compound Treatment Conditions
| Parameter | Recommended Range | Notes |
| Cell Line | CHO-M1, SH-SY5Y, or other M1-expressing cells | Ensure cell line expresses the M1 receptor. |
| This compound Concentration | 10 nM - 1 µM | A dose-response curve is recommended.[1] |
| Incubation Time | 15 min - 2 hours | Time-course experiments are advised to capture transient signaling events.[1] |
| Control | Vehicle (e.g., DMSO) treated cells | Essential for comparing changes in protein expression or localization. |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Recommended Dilution | Incubation Time | Incubation Temperature |
| Primary Antibody (anti-M1R, anti-pERK) | 1:100 - 1:500 | 1-2 hours or overnight[4][5] | Room Temperature or 4°C[5][6] |
| Fluorophore-conjugated Secondary Antibody | 1:500 - 1:1000 | 1-2 hours[4][7] | Room Temperature (in the dark)[7] |
| Nuclear Counterstain (e.g., DAPI, Hoechst) | 0.1 - 1 µg/mL | 5-10 minutes[5][8] | Room Temperature |
Experimental Protocols
This section details the protocol for immunofluorescence staining of cultured cells to assess the effects of this compound.
Materials and Reagents
-
Cell Culture: M1 receptor-expressing cells (e.g., CHO-M1, SH-SY5Y), appropriate culture medium, fetal bovine serum (FBS), penicillin-streptomycin, sterile glass coverslips, 24-well plates.
-
This compound Treatment: this compound stock solution (in DMSO), vehicle control (DMSO).
-
Buffers and Solutions: Phosphate-buffered saline (PBS), Fixation solution (4% paraformaldehyde in PBS), Permeabilization buffer (0.1-0.25% Triton X-100 in PBS)[9], Blocking buffer (1-5% BSA or 10% normal goat serum in PBS)[5][9].
-
Antibodies: Primary antibodies (e.g., rabbit anti-M1R, mouse anti-phospho-ERK), fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594).
-
Staining and Mounting: Nuclear counterstain (DAPI or Hoechst), anti-fade mounting medium.
Protocol
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 10 nM, 100 nM, 1 µM). Also, prepare a vehicle control (DMSO in serum-free medium).
-
Aspirate the culture medium from the wells and wash the cells once with warm PBS.
-
Add the this compound or vehicle solutions to the respective wells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a combination of primary antibodies from different species for co-localization studies) in the blocking buffer to the desired concentration.[12]
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[4][5][6]
-
-
Secondary Antibody Incubation:
-
Nuclear Counterstaining:
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Place a drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.[10]
-
Seal the edges of the coverslip with nail polish if necessary and allow it to dry.[10]
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Store the slides at 4°C in the dark.[10]
-
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or too high antibody concentration. Increase blocking time, washing steps, or titrate antibody concentration.
-
Weak or No Signal: Inactive primary antibody, low target protein expression, incorrect secondary antibody, or over-fixation. Check antibody datasheets for recommended fixation methods and ensure the use of a compatible secondary antibody.
-
Autofluorescence: Can be caused by the fixation method (especially glutaraldehyde). Consider using a different fixation method or an autofluorescence quenching kit.
By following these protocols, researchers can effectively utilize immunofluorescence to investigate the cellular mechanisms of action of this compound and other M1 receptor agonists.
References
- 1. This compound (146422-58-4) for sale [vulcanchem.com]
- 2. 美国GlpBio - this compound (CDD0102A) | Cas# 146422-58-4 [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Immunofluorescence Tips [immunohistochemistry.us]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. arigobio.com [arigobio.com]
- 11. img.abclonal.com [img.abclonal.com]
- 12. novopro.cn [novopro.cn]
Practical Guide to Working with CDD0102: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD0102 is a potent and selective partial agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). Its ability to selectively activate M1 receptors, which are highly expressed in brain regions associated with cognition, has made it a valuable tool for research into neurodegenerative disorders such as Alzheimer's disease.[1][2] This document provides detailed application notes and experimental protocols for working with this compound to facilitate its use in drug development and neuroscience research.
Mechanism of Action
This compound acts as a partial agonist at the human M1 muscarinic receptor, with an EC₅₀ of 38 nM and over 100-fold selectivity against other muscarinic receptor subtypes (M2-M5).[3] Upon binding, this compound stabilizes the active conformation of the M1 receptor, leading to the activation of the Gq/11 signaling cascade. This initiates a series of downstream events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[3] Notably, this compound demonstrates minimal recruitment of β-arrestin, suggesting a potential for reduced receptor desensitization and improved therapeutic profiles compared to other agonists.
Data Summary
The following tables summarize the quantitative data available for this compound in various experimental settings.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Value | Cell Line/System | Assay |
| EC₅₀ | 38 nM | CHO cells expressing human M1 receptors | Phosphatidylinositol Hydrolysis |
| Phosphatidylinositol Hydrolysis | 72% of maximal carbachol response at 10 µM | CHO cells expressing human M1 receptors | Phosphatidylinositol Hydrolysis |
| β-arrestin Recruitment | 15% of oxotremorine-M efficacy | CHO cells expressing human M1 receptors | β-arrestin Recruitment Assay |
| sAPPα Secretion | Stimulated at 1 µM | CHO cells expressing M1 receptors | sAPPα Secretion Assay |
Table 2: In Vivo Efficacy of CDD-0102A (hydrochloride salt)
| Animal Model | Dosing (i.p.) | Observed Effect | Reference |
| Rats | 0.1, 0.3, and 1 mg/kg | Enhanced working memory in a four-arm cross maze. | [1] |
| Rats | 0.03 and 0.1 mg/kg | Enhanced cognitive flexibility in a strategy-shifting task. | [1] |
| Anesthetized Rats | ED₅₀ of 2.0 mg/kg | Salivation induction. | [1] |
| BTBR Mice | 1.2 mg/kg | Attenuated stereotyped motor behaviors. | [4] |
Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound upon binding to the M1 muscarinic receptor.
Experimental Workflow
The following diagram outlines a general experimental workflow for characterizing the effects of this compound.
References
- 1. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Partial M1 Muscarinic Cholinergic Receptor Agonist, CDD-0102A, Differentially Modulates Glutamate Efflux in Striatal Subregions during Stereotyped Motor Behavior in the BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing CDD0102 Dosage for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of CDD0102 in in vivo studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to ensure successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor.[1] Its hydrochloride salt is referred to as CDD-0102A. As a partial agonist, it activates the M1 receptor but with a lower maximal effect than a full agonist. This property can be advantageous in providing therapeutic effects while potentially reducing the risk of overstimulation and associated side effects.
Q2: What are the known signaling pathways activated by this compound?
This compound, through its action on the M1 receptor, stimulates downstream signaling cascades. A key pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Another important pathway affected is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), which plays a role in neuronal plasticity and survival.
Q3: What are the recommended starting doses for in vivo studies with CDD0102A?
Based on preclinical studies, the effective dose of CDD-0102A varies between species and the desired therapeutic effect.
-
In rats , for cognitive enhancement, intraperitoneal (i.p.) doses of 0.03, 0.1, 0.3, and 1 mg/kg have been shown to be effective.[1]
-
In mice , for reducing stereotyped behaviors, i.p. doses of 0.2, 0.6, and 1.2 mg/kg have demonstrated efficacy.[2][3]
It is crucial to perform a dose-response study within these ranges to determine the optimal dose for your specific experimental model and endpoint.
Troubleshooting Guides
Issue: Observed Adverse Effects, such as Salivation.
Cause: Salivation is a known cholinergic side effect that can be mediated by M1 and M3 muscarinic receptors.[1][4] While this compound is selective for the M1 receptor, high doses can lead to off-target effects or overstimulation of M1 receptors in salivary glands.
Solution:
-
Dose Reduction: The minimum dose of CDD-0102A observed to induce salivation in anesthetized rats is approximately 0.3 mg/kg i.p., with an estimated ED50 for salivation of 2.0 mg/kg.[1][5] If salivation is observed, reducing the dose to the lower end of the efficacious range is the first step.
-
Therapeutic Window: There appears to be a therapeutic window where cognitive enhancement is observed at doses that do not induce significant salivation.[1][5] Careful dose selection is critical.
-
Co-administration of a Peripheral Antagonist: If a higher central dose is required, co-administration of a peripherally restricted muscarinic antagonist can mitigate peripheral side effects like salivation.
Issue: Lack of Efficacy or High Variability in Results.
Cause: This can be due to a variety of factors including improper dosage, formulation issues, or experimental variability.
Solution:
-
Dose-Response Study: Conduct a pilot study with a range of doses to establish a clear dose-response relationship for your specific model and endpoint.
-
Formulation and Administration:
-
CDD-0102A, as a hydrochloride salt, is soluble in saline.[1] Ensure complete dissolution before administration.
-
Prepare fresh solutions for each experiment to avoid degradation.
-
Administer a consistent volume based on the animal's body weight.
-
-
Experimental Controls:
-
Include appropriate vehicle controls in all experiments.
-
Standardize experimental conditions such as time of day for dosing and testing, animal handling, and housing conditions.
-
Data Presentation
Table 1: In Vivo Efficacious Doses of CDD-0102A (i.p. administration)
| Species | Endpoint | Effective Dose Range (mg/kg) | Reference |
| Rat | Cognitive Enhancement (Working Memory) | 0.03 - 1 | [1] |
| Mouse | Reduction of Stereotyped Behavior | 0.2 - 1.2 | [2][3] |
Table 2: In Vivo Toxicity Profile of CDD-0102A in Rats (i.p. administration)
| Adverse Effect | Minimum Effective Dose (mg/kg) | ED50 (mg/kg) | Reference |
| Salivation | ~0.3 | ~2.0 | [1][5] |
Experimental Protocols
Protocol 1: Preparation of CDD-0102A for Intraperitoneal Injection
Materials:
-
CDD-0102A (hydrochloride salt)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount of CDD-0102A and saline based on the desired final concentration and the number and weight of the animals to be dosed.
-
Weigh the appropriate amount of CDD-0102A and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the CDD-0102A is completely dissolved. Visually inspect for any particulate matter.
-
Draw the solution into sterile syringes for injection. It is recommended to prepare fresh for each day of dosing.
Protocol 2: Intraperitoneal (i.p.) Administration in Rodents
Procedure:
-
Accurately weigh the animal to determine the correct injection volume.
-
Properly restrain the animal. For mice and rats, this typically involves scruffing the neck and securing the tail.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the CDD-0102A solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
References
- 1. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Partial M1 Muscarinic Cholinergic Receptor Agonist, CDD-0102A, Differentially Modulates Glutamate Efflux in Striatal Subregions during Stereotyped Motor Behavior in the BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Partial M1 Muscarinic Cholinergic Receptor Agonist CDD-0102A on Stereotyped Motor Behaviors and Reversal Learning in the BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo muscarinic cholinergic mediated effects of Lu 25-109, a M1 agonist and M2/M3 antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CDD0102 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds referred to as "CDD0102". Initial identification of your specific compound is crucial, as "this compound" may refer to one of two distinct molecules with different biological activities.
First, please identify your compound:
-
CDDO (RTA 401) and its analogs (e.g., CDDO-Me, CDDO-Im): A synthetic triterpenoid known to be a potent activator of the Nrf2 signaling pathway with anti-inflammatory and anti-cancer properties. Its chemical name is 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid.
-
CDD-0102A: A selective partial agonist for the M1 muscarinic acetylcholine receptor, investigated for its potential to improve cognitive function. Its chemical name is 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride.[1][2]
Please select the appropriate section below for detailed troubleshooting and experimental guidance.
Section 1: CDDO (Triterpenoid) and its Analogs
This section addresses common issues related to the synthetic triterpenoid CDDO and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDDO?
A1: CDDO and its analogs are electrophilic molecules that contain α,β-unsaturated carbonyl groups.[3][4][5] Their mechanism of action is believed to be mediated by Michael addition, forming reversible covalent adducts with nucleophilic thiol groups on cysteine residues of specific proteins.[3][4][5] A key target is Keap1, a negative regulator of the transcription factor Nrf2. By modifying cysteine residues on Keap1, CDDO disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent expression of antioxidant and cytoprotective genes.[4][5][6]
Q2: How should I dissolve and store CDDO compounds?
A2: CDDO and its analogs are hydrophobic and have poor solubility in aqueous solutions.[7][8] The recommended solvent for creating a stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[7][8] For long-term storage, solid powder should be kept at -20°C, where it can be stable for at least four years.[9] Concentrated stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[7][10]
Q3: What are common causes of inconsistent results in cell-based assays with CDDO?
A3: Inconsistent results can stem from several factors:
-
Compound Precipitation: Due to its hydrophobicity, CDDO can precipitate when the DMSO stock is diluted into aqueous cell culture media.[11]
-
Variable Cell Health: Using cells with high passage numbers or those not in the logarithmic growth phase can lead to altered responses.[7]
-
Inconsistent Cell Seeding: Uneven cell plating is a significant source of variability.[7]
-
DMSO Concentration: Final DMSO concentrations should be kept low (ideally ≤0.1%) and consistent across all wells, including a vehicle control.[11][12]
Troubleshooting Guide
Problem 1: My CDDO compound precipitates when added to the cell culture medium.
-
Question: I observe a precipitate forming after diluting my DMSO stock of CDDO into the cell culture medium. How can I prevent this?
-
Answer: This is a common issue due to the compound's low aqueous solubility.[8][11] To mitigate this, perform a stepwise dilution. Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a smaller volume of media or PBS, then add this to the final culture volume.[11] Ensure rapid and thorough mixing upon dilution.[7] Also, pre-warming the cell culture medium to 37°C can aid in solubility.[13]
Problem 2: I am observing high variability in my Nrf2 activation readouts (e.g., Western blot, qPCR).
-
Question: My results for Nrf2 nuclear translocation or target gene expression are inconsistent between experiments. What should I check?
-
Answer: Variability in Nrf2 activation assays can be due to the transient nature of Nrf2 stabilization.[11]
-
For Western Blotting: Ensure the purity of your nuclear fractions. Cytoplasmic contamination can obscure the detection of nuclear Nrf2. Use a nuclear loading control like Lamin B1 for proper normalization.[14][15]
-
For qPCR: Confirm the stability of your reference gene across treatment conditions. It is recommended to test multiple reference genes. Also, ensure you include a no-template control (NTC) to check for reagent contamination.[11]
-
Time-Course Experiments: The peak of Nrf2 activation can be time-dependent. Conduct a time-course experiment at a fixed concentration to identify the optimal treatment duration for your specific cell line and endpoint.[11]
-
Problem 3: I am seeing unexpected cytotoxicity at concentrations intended for Nrf2 activation.
-
Question: My cells are dying at low nanomolar concentrations of CDDO, where I expect to see cytoprotective effects. Why might this be happening?
-
Answer: CDDO compounds exhibit a concentration-dependent dual mechanism of action.[4][5][16] While low nanomolar concentrations typically activate the cytoprotective Nrf2 pathway, higher concentrations (often >100 nM) can induce apoptosis by increasing reactive oxygen species and decreasing intracellular glutathione.[4][5][7] It is critical to perform a dose-response curve to determine the optimal concentration for Nrf2 activation without inducing significant cytotoxicity in your specific cell line.[7] Always include a vehicle control (DMSO) to ensure the observed toxicity is not due to the solvent.[11]
Data Presentation
Table 1: Effective Concentrations of CDDO and its Analogs in In Vitro Assays
| Compound | Cell Line / Assay | Effective Concentration | Observed Effect | Source |
| CDDO | INF-γ-activated mouse macrophages | IC₅₀ of 0.4 nM | Inhibition of iNOS and COX-2 synthesis | [9] |
| CDDO-Im | Human Leukemia (U937) | ~10-30 nM | Suppression of cellular proliferation | [17] |
| CDDO-Im | Human Breast Cancer | ~10-30 nM | Suppression of cellular proliferation | [17] |
| CDDO-Im | RAW264.7 macrophages | IC₅₀ of 5.8 nM | Suppression of Nitric Oxide (NO) production | [12] |
| CDDO-Me | HMVEC & K562 cells | 100 nM | Nrf2 nuclear translocation | [18] |
| CDDO | CF-like human airway epithelial cells | 300 nM | 40% increase in Nrf2 transcription factor binding | [19] |
Experimental Protocols
Protocol: Nrf2 Nuclear Translocation via Western Blot
This protocol quantifies the accumulation of Nrf2 in the nucleus following treatment with a CDDO compound.[14][15]
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) to reach 70-80% confluency on the day of the experiment. Treat cells with the desired concentrations of the CDDO compound or vehicle control (DMSO) for a predetermined time (e.g., 6 hours).
-
Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic extraction using a commercial kit, following the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each nuclear extract onto an SDS-polyacrylamide gel. Following electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure the purity of the fractions and for loading control, probe separate blots or strip and re-probe the same membrane for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 signal to the Lamin B1 signal to determine the fold change relative to the vehicle control.[15]
Mandatory Visualization
Caption: CDDO activates the Nrf2 signaling pathway.
Section 2: CDD-0102A (M1 Muscarinic Agonist)
This section addresses common issues related to the M1 muscarinic receptor agonist CDD-0102A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CDD-0102A?
A1: CDD-0102A is a functionally selective partial agonist at the M1 muscarinic acetylcholine receptor.[1][2][20] It has limited activity at other muscarinic receptor subtypes (M2-M5).[1][2][20] Activation of M1 receptors, which are Gq/11-coupled, typically leads to the stimulation of phospholipase C, resulting in the production of inositol phosphates and diacylglycerol, and subsequent activation of downstream signaling cascades, including the phosphorylation of Extracellular signal-regulated kinase (ERK).[21][22][23]
Q2: What are the potential off-target or side effects of CDD-0102A?
A2: While CDD-0102A is selective for the M1 receptor, it has weak activity at M3 receptors.[20] A common side effect observed in animal studies is salivation, which can be linked to the activation of M1 or M3 receptors.[1][2] In rats, the minimum dose required to induce salivation was approximately 0.3 mg/kg (i.p.), whereas cognitive enhancement was observed at doses of 0.03 and 0.1 mg/kg.[1][2] This suggests a therapeutic window where cognitive effects can be achieved without significant cholinergic side effects.[1][2]
Q3: Why might I see different effects of CDD-0102A in different brain regions or behavioral paradigms?
A3: The effects of CDD-0102A can be context-dependent. For instance, its impact on glutamate transmission in the striatum and on stereotyped motor behaviors can differ between mouse strains.[24] The expression levels of M1 receptors and the specific neural circuits involved in a particular behavior will influence the drug's overall effect. Direct infusion into specific brain regions, such as the dorsal striatum, has been shown to reduce certain repetitive behaviors, highlighting the importance of the target brain area.[25]
Troubleshooting Guide
Problem 1: I am not observing a significant increase in ERK phosphorylation after CDD-0102A treatment.
-
Question: My Western blot for phospho-ERK (p-ERK) shows a weak or no signal after stimulating cells with CDD-0102A. What could be wrong?
-
Answer: Several factors can contribute to a weak p-ERK signal:
-
Suboptimal Stimulation Time: ERK activation is often transient, peaking and then declining. For M1 agonists, the peak is typically around 5-15 minutes.[26] Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to find the optimal stimulation time for your cell system.
-
High Basal p-ERK Levels: If cells are not properly serum-starved, basal levels of p-ERK can be high, masking the effect of the agonist. Ensure cells are serum-starved for at least 4-12 hours before stimulation.[22][27]
-
Cell Line Not Expressing M1 Receptors: Confirm that your cell line endogenously expresses functional M1 receptors or use a cell line that has been transfected to express the human M1 receptor.
-
Compound Degradation: Ensure your CDD-0102A stock solution is fresh and has been stored properly.
-
Problem 2: The behavioral effects of CDD-0102A in my animal model are inconsistent or absent.
-
Question: I am not replicating the published cognitive-enhancing effects of CDD-0102A in my rodent experiments. What should I consider?
-
Answer: Behavioral experiments are complex and sensitive to many variables.
-
Dose Selection: The dose-response relationship for cognitive effects can be complex. Doses of 0.03 and 0.1 mg/kg have been shown to be effective for enhancing behavioral flexibility, while higher doses may be less effective or produce side effects that confound behavioral readouts.[1][2][25] A full dose-response study is recommended.
-
Timing of Administration: CDD-0102A is typically administered intraperitoneally 30 minutes before testing.[2] The timing of injection relative to the behavioral task is critical.
-
Behavioral Paradigm: The specific cognitive domain being tested matters. CDD-0102A has shown effects on working memory and cognitive flexibility.[1] Ensure your chosen paradigm is sensitive to M1 receptor modulation.
-
Animal Strain and Stress: The genetic background of the animals and their stress levels can significantly impact behavioral outcomes.[24]
-
Data Presentation
Table 2: In Vivo Efficacy and Selectivity of CDD-0102A
| Parameter | Species | Dose / Concentration | Effect | Source |
| Receptor Activity | A9 L / CHO cells | - | Partial agonist at M1, weak activity at M3, no activity at M2, M4, M5 | [1][20] |
| Working Memory | Rat | 0.1, 0.3, 1 mg/kg (i.p.) | Significantly enhanced delayed spontaneous alternation | [1][2] |
| Cognitive Flexibility | Rat | 0.03, 0.1 mg/kg (i.p.) | Significantly enhanced strategy shifting | [1][2] |
| Side Effect (Salivation) | Rat | ≥ 0.3 mg/kg (i.p.) | Minimum dose to induce salivation | [1][2] |
| Stereotyped Behavior | BTBR Mouse | 1.2, 3 mg/kg (acute) | Reduced self-grooming | [25] |
Experimental Protocols
Protocol: Agonist-Induced ERK Phosphorylation Assay via Western Blot
This protocol is for measuring the activation of the ERK/MAP kinase pathway downstream of M1 receptor activation by CDD-0102A.[22][23]
-
Cell Culture and Serum Starvation: Plate cells (e.g., CHO-M1 or HEK293-M1) in 6-well plates. Once they reach ~80-90% confluency, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-12 hours to reduce basal p-ERK levels.
-
Agonist Stimulation: Prepare dilutions of CDD-0102A in serum-free medium. Aspirate the starvation medium from the cells and add the agonist-containing medium. Incubate at 37°C for the desired time (e.g., 5 minutes). Include a vehicle control and a positive control (e.g., a full agonist like carbachol).
-
Cell Lysis: After stimulation, immediately place the plates on ice. Aspirate the medium and wash once with ice-cold PBS. Add 100 µL of 2x SDS gel loading buffer directly to each well to lyse the cells and denature proteins. Scrape the wells to ensure complete collection of the lysate.
-
SDS-PAGE and Protein Transfer: Sonicate the lysates briefly to shear DNA and reduce viscosity. Load equal volumes of lysate onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate.
-
Normalization: To normalize for protein loading, strip the membrane and re-probe it with an antibody that detects total ERK1/2.[22]
-
Analysis: Quantify the band intensities for both p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each sample and express the results as a fold change over the vehicle-treated control.
Mandatory Visualization
Caption: CDD-0102A signaling via the M1 receptor to ERK.
References
- 1. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the reactivity of CDDO, a promising new chemopreventive and chemotherapeutic agent: implications for a molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Frontiers | Nrf2 Activation With CDDO-Methyl Promotes Beneficial and Deleterious Clinical Effects in Transgenic Mice With Sickle Cell Anemia [frontiersin.org]
- 19. The triterpenoid CDDO limits inflammation in preclinical models of cystic fibrosis lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. repository.ias.ac.in [repository.ias.ac.in]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Partial M1 Muscarinic Cholinergic Receptor Agonist, CDD-0102A, Differentially Modulates Glutamate Efflux in Striatal Subregions during Stereotyped Motor Behavior in the BTBR Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of the Partial M1 Muscarinic Cholinergic Receptor Agonist CDD-0102A on Stereotyped Motor Behaviors and Reversal Learning in the BTBR Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CDD0102 off-target effects and how to mitigate them
Technical Support Center: CDD0102
Disclaimer: Information regarding a specific compound designated "this compound" is not available in the public domain. This guide provides general strategies and protocols for identifying and mitigating off-target effects of small molecule inhibitors, using "this compound" as a placeholder. The principles and techniques described are broadly applicable to novel chemical entities in drug discovery and chemical biology research.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treatment with our novel inhibitor, this compound. Could these be off-target effects?
A1: It is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses.[1] For some compounds, the desired therapeutic effect may even be mediated through these off-target interactions.[1] It is crucial to experimentally validate that the observed phenotype is a direct result of modulating the intended target.[1]
Q2: What are common causes of off-target effects for a compound like this compound?
A2: Off-target effects can stem from several factors:
-
Structural Similarity: Many small molecules bind to conserved domains in proteins. For instance, the ATP-binding pocket is structurally similar across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[2]
-
Compound Promiscuity: Certain chemical scaffolds have a higher tendency to interact with multiple proteins. Physicochemical properties such as molecular weight (MW), lipophilicity (clogP), and topological polar surface area (TPSA) can influence promiscuity.[3][4] For example, higher promiscuity has been observed for compounds with a molecular weight range of 300–500 Da.[4][5]
-
High Compound Concentration: Using concentrations that far exceed the on-target binding affinity can drive binding to lower-affinity off-target proteins.
Q3: How can we experimentally determine if the observed efficacy of this compound is due to an off-target effect?
A3: A definitive method is to assess the compound's efficacy in the absence of its intended target.[1] This can be achieved using CRISPR/Cas9-mediated gene knockout to create a cell line lacking the target protein. If this compound still elicits the same response in these knockout cells, it strongly suggests the effect is mediated through one or more off-target interactions.[1] Another robust method is a rescue experiment, where overexpression of a drug-resistant mutant of the intended target should reverse the observed phenotype if the effect is on-target.[6]
Q4: What are the initial steps to mitigate suspected off-target effects of this compound in our experiments?
A4: To minimize the influence of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that effectively engages the intended target. Correlating the phenotypic response with the degree of target inhibition can help differentiate on-target from off-target effects.[6]
-
Use a Structurally Unrelated Inhibitor: Test a different compound known to inhibit the same primary target but with a distinct chemical structure. If this second compound does not produce the same unexpected phenotype, it supports the hypothesis of an off-target effect for this compound.[7]
-
Perform Washout Experiments: Washout experiments, where the compound is removed from the cell culture, can help distinguish between sustained on-target effects and transient off-target effects, especially for covalent inhibitors.[8][9][10]
Troubleshooting Guide: Identifying Off-Targets of this compound
This guide outlines experimental and computational approaches to identify the specific off-target proteins of your compound.
| Strategy | Description | Advantages | Limitations |
| Computational Prediction | In silico tools predict potential off-target interactions based on the compound's structure and similarity to ligands for known targets.[7] Multiple computational models can be used to generate a list of potential off-targets.[3][4] | Cost-effective and rapid way to generate hypotheses. Can screen against thousands of targets.[4] | Predictions require experimental validation. Accuracy depends on the quality of the underlying databases and algorithms. |
| Kinome Profiling / Selectivity Screening | The inhibitor is screened against a large panel of kinases (or other protein families) in biochemical assays.[6] This is a crucial method for identifying selective and potent kinase inhibitors.[11] | Provides quantitative data (e.g., IC50, Kd) on interactions with a broad range of related proteins.[12] | Can be costly. Limited by the composition of the screening panel.[13] Biochemical activity may not always translate to cellular effects. |
| Chemical Proteomics | These methods identify compound-protein interactions directly in a cellular context.[14] | Unbiased, proteome-wide identification of binding partners in a near-physiological environment. | Can be technically complex. Synthesis of tagged compound derivatives may alter its activity.[14] |
| Activity-Based Protein Profiling (ABPP) | Uses activity-based probes to covalently label the active sites of specific enzyme families.[14] | Identifies functionally active targets. | Limited to enzyme families with suitable reactive residues. |
| Compound-Centric Chemical Proteomics (CCCP) | An immobilized version of the compound is used to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[1][14][15] | Directly identifies protein binders.[1] | Can miss transient interactions; may identify proteins that bind but are not functionally affected.[1] The affinity tag could alter biological activity.[16] |
| Cellular Thermal Shift Assay (CETSA) | This biophysical method assesses target engagement in intact cells.[7][17][18][19] Ligand binding stabilizes a protein, increasing its melting temperature.[7] | Label-free and can be performed in intact cells and tissues.[17] Confirms direct physical interaction in a cellular context. | Can be low-throughput in its traditional format. Requires specific antibodies or mass spectrometry for detection. |
| Thermal Proteome Profiling (TPP) / MS-CETSA | Combines CETSA with mass spectrometry to measure thermal stability changes across the entire proteome upon compound binding.[1][20] | Proteome-wide and unbiased identification of targets and off-targets.[20] | Requires specialized equipment and expertise in proteomics data analysis. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is adapted from established CETSA methodologies to verify the engagement of this compound with a suspected target or off-target protein.
Objective: To determine if this compound binding alters the thermal stability of a target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound at various concentrations or a vehicle control for a specified time.[7]
-
Heating: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at room temperature.[18]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.[2]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting with a specific antibody.[7]
Expected Outcome: A plot of soluble protein fraction versus temperature will generate a "melting curve". A shift in this curve to higher temperatures in the presence of this compound indicates target stabilization and therefore, engagement.
Protocol 2: Kinome Selectivity Profiling
This is a general outline for submitting a compound like this compound for commercial kinome profiling services.
Objective: To quantitatively assess the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Provide the exact molecular weight and structure.
-
Service Selection: Choose a commercial vendor (e.g., Reaction Biology, Eurofins) and select a kinase panel. Panels can range from a few dozen to over 400 kinases.[11]
-
Assay Format: Typically, the service will perform radiometric or fluorescence-based assays to measure kinase activity in the presence of your compound, usually at a fixed concentration (e.g., 1 µM) for initial screening, followed by IC50 determination for significant "hits".
-
Data Analysis: The vendor will provide a report detailing the percent inhibition for each kinase at the tested concentration and/or IC50 values. Data is often visualized as a dendrogram to show the selectivity profile across the kinome.
Expected Outcome: Identification of both the intended target and any off-target kinases that are inhibited by this compound, providing a quantitative measure of its selectivity.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypic results.
Caption: Integrated workflow for identifying off-targets of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Experiments with CDD0102
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using CDD0102. While this compound is a selective M1 muscarinic acetylcholine receptor partial agonist, its use in experiments where the readout is a measured signal (e.g., fluorescence, luminescence) can present challenges in achieving a high signal-to-noise ratio (SNR). A high SNR is crucial for obtaining clear, reproducible, and statistically significant results.
This guide focuses on a common application: measuring the downstream effects of this compound-induced M1 receptor activation, such as ERK phosphorylation, using immunofluorescence microscopy. However, the principles of optimizing SNR discussed here can be applied to other experimental setups.
Troubleshooting Guide
This section addresses specific issues that can lead to a poor signal-to-noise ratio during your experiments with this compound.
Question: I am observing very high background fluorescence in my immunofluorescence experiment after treating cells with this compound, which is obscuring my specific signal. What could be the cause and how can I fix it?
Answer: High background fluorescence is a common issue that directly impacts the signal-to-noise ratio. The potential causes can be multifactorial, involving the reagents, sample preparation, or imaging parameters.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Non-specific antibody binding | The primary or secondary antibody is binding to cellular components other than the target protein (e.g., phospho-ERK). | 1. Optimize antibody concentrations: Perform a titration experiment to determine the lowest concentration of both primary and secondary antibodies that still provides a specific signal. 2. Increase blocking efficiency: Extend the blocking incubation time (e.g., from 1 hour to 2 hours) or try a different blocking agent (e.g., 5% BSA in PBS-T instead of non-fat milk). 3. Include appropriate controls: Use a "secondary antibody only" control and an "isotype control" to assess the level of non-specific binding. |
| Autofluorescence of cells or medium | Some cell types have endogenous fluorescent molecules. Phenol red in cell culture medium is also a known source of fluorescence. | 1. Use phenol red-free medium: For the final steps of your experiment, switch to a phenol red-free medium. 2. Use an autofluorescence quenching kit: Commercially available kits can reduce autofluorescence from cellular components like NAD(P)H and flavins. |
| Suboptimal fixation and permeabilization | Inadequate or excessive fixation and permeabilization can lead to altered cellular morphology and increased non-specific antibody binding. | 1. Optimize fixation: Try different fixation agents (e.g., methanol instead of paraformaldehyde) or adjust the concentration and incubation time. 2. Optimize permeabilization: Titrate the concentration of the permeabilizing agent (e.g., Triton X-100, saponin) and the incubation time. |
| Imaging settings | High laser power or long exposure times can increase background noise. | 1. Adjust laser power and exposure time: Use the minimum laser power and exposure time necessary to detect the specific signal. 2. Use a high-quality objective: A high numerical aperture (NA) objective will collect more light from the sample, improving the signal. |
Question: The fluorescence signal for my target of interest (e.g., phospho-ERK) is very weak after this compound treatment, making it difficult to distinguish from the background.
Answer: A weak signal can be as detrimental to the signal-to-noise ratio as high background. This often points to issues with the experimental protocol or the biological response itself.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal this compound concentration or incubation time | The concentration of this compound or the duration of the treatment may not be sufficient to induce a robust biological response (e.g., ERK phosphorylation). This compound acts as a partial agonist at human M1 receptors (EC₅₀ = 38 nM).[1] | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell type and endpoint. 2. Perform a time-course experiment: Measure the response at different time points after this compound addition to identify the peak response time. This compound has been shown to cause sustained ERK phosphorylation over 120 minutes.[1] |
| Poor primary antibody performance | The primary antibody may have low affinity for the target protein or may not be suitable for immunofluorescence. | 1. Use a validated antibody: Select a primary antibody that has been validated for immunofluorescence applications. 2. Increase primary antibody concentration: If background is not an issue, a higher concentration of the primary antibody may increase the signal. |
| Signal degradation | The fluorescent signal may be photobleaching during imaging. | 1. Use an anti-fade mounting medium: This will help to preserve the fluorescent signal. 2. Minimize exposure to light: Keep the samples in the dark as much as possible and minimize the time spent focusing on the sample before image acquisition. |
| Low target protein expression | The target protein may be expressed at low levels in your cell type. | 1. Use a signal amplification system: Consider using a biotin-streptavidin-based detection system to amplify the signal. |
Experimental Workflow for Assessing pERK Induction by this compound
Caption: Experimental workflow for analyzing ERK phosphorylation post-CDD0102 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a partial agonist for the human M1 muscarinic acetylcholine receptor with an EC₅₀ of 38 nM and shows over 100-fold selectivity against M2-M5 receptor subtypes.[1] Its binding to the M1 receptor can stimulate downstream signaling pathways, including phosphatidylinositol hydrolysis and sustained ERK phosphorylation.[1]
Q2: How can I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-purity DMSO to a concentration of, for example, 10 mM. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cellular stress.
Q3: What are the appropriate controls to include in my experiment to ensure a good signal-to-noise ratio?
A3: A well-controlled experiment is essential for interpreting your results and ensuring a good SNR. Key controls include:
-
Untreated Control: Cells that have not been treated with this compound to establish the basal level of your target signal.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent.
-
Positive Control: A known agonist of the M1 receptor or a stimulus known to robustly activate your pathway of interest (e.g., carbachol for M1 receptor activation).
-
Negative Controls for Staining:
-
Secondary Antibody Only: To check for non-specific binding of the secondary antibody.
-
Isotype Control: A primary antibody of the same isotype but with a different antigen specificity to assess non-specific binding of the primary antibody.
-
Q4: Can combining this compound with other compounds affect my signal-to-noise ratio?
A4: Yes. Recent research has explored combining this compound with M1-positive allosteric modulators (PAMs), which has been shown to enhance its potency.[1] If you are using such combinations, be aware that this could significantly increase your signal intensity. You may need to re-optimize your detection parameters (e.g., antibody concentrations, imaging settings) to avoid signal saturation and maintain a good signal-to-noise ratio.
This compound-Induced M1 Receptor Signaling Pathway
Caption: Simplified signaling pathway from this compound binding to ERK phosphorylation.
Experimental Protocol: Immunofluorescence Staining for Phospho-ERK
This protocol provides a general framework. Optimization of incubation times, concentrations, and specific reagents may be necessary for your specific cell type and experimental conditions.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phenol red-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBS-T)
-
Primary antibody: Rabbit anti-phospho-ERK1/2
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI solution
-
Anti-fade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal levels of ERK phosphorylation.
-
This compound Treatment:
-
Prepare working solutions of this compound in phenol red-free medium.
-
Aspirate the serum-free medium and add the this compound-containing medium or control medium to the cells.
-
Incubate for the desired time at 37°C.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-ERK antibody in Blocking Buffer according to the manufacturer's instructions or your optimization results.
-
Aspirate the blocking buffer and add the primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS-T for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS-T for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Allow the mounting medium to cure.
-
Acquire images using a fluorescence or confocal microscope, ensuring consistent settings across all samples.
-
Analyze the images to quantify the fluorescence intensity of phospho-ERK, using the nuclear DAPI stain to identify individual cells. The signal-to-noise ratio can be calculated as the mean intensity of the specific signal divided by the standard deviation of the background intensity.
-
References
Technical Support Center: Synthesis of CDD0102
Welcome to the technical support center for the synthesis of CDD0102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of this compound, a potent and selective M1 muscarinic acetylcholine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
This compound is a small molecule that acts as a partial agonist at the human M1 muscarinic acetylcholine receptor (mAChR) with an EC₅₀ of 38 nM and shows over 100-fold selectivity against other muscarinic receptor subtypes (M2-M5)[1]. Its chemical structure consists of a tetrahydropyrimidine ring linked to a 3-ethyl-1,2,4-oxadiazole group[1]. This selectivity for the M1 receptor, which is predominantly expressed in the central nervous system and implicated in cognitive processes, makes this compound a valuable research tool and a potential therapeutic agent for neurological disorders.
Q2: What is the reported synthetic route for this compound?
This compound is synthesized through a one-pot, multi-component reaction involving the combination of an acetylenedicarboxylate derivative, an amine, and an orthoformate[1]. A representative synthesis has been reported to yield the crude product at approximately 62% purity, which then requires further purification by chromatography to achieve pharmaceutical-grade material[1].
Q3: What are the main challenges encountered during the synthesis of this compound?
The primary challenges in the synthesis of this compound revolve around two key areas: the complexity of the one-pot reaction and the purification of the final product.
-
One-Pot Reaction Control: Multi-component reactions, while efficient, can be sensitive to reaction conditions. Minor deviations in temperature, reactant stoichiometry, or catalyst concentration can lead to the formation of multiple side products and a low yield of the desired this compound.
-
Purification of a Polar Heterocycle: this compound is a polar heterocyclic compound. Such molecules are known to interact strongly with silica gel, a common stationary phase in column chromatography. This can lead to issues such as poor separation, peak tailing, and irreversible adsorption, making the purification to high purity challenging.
Troubleshooting Guides
Guide 1: Challenges in the One-Pot Synthesis of this compound
This guide addresses common issues that may arise during the one-pot synthesis of this compound.
Problem 1: Low Yield of Crude this compound
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures (e.g., room temperature to 80°C) to find the optimal condition for the cyclization reaction. |
| Incorrect Stoichiometry of Reactants | Carefully control the molar ratios of the acetylenedicarboxylate, amine, and orthoformate. An excess of one reactant may lead to side product formation. |
| Inefficient Catalyst | If a catalyst is used (e.g., a Lewis acid), screen different catalysts and catalyst loadings to improve the reaction rate and selectivity. |
| Moisture in Reagents or Solvents | Ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction intermediates. |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Troubleshooting Strategy |
| Side Reactions of Intermediates | Consider a step-wise approach where intermediates are isolated and purified before proceeding to the next step. This can help identify the source of side products. |
| Decomposition of Reactants or Product | Analyze the stability of the starting materials and the final product under the reaction conditions. If necessary, use milder reaction conditions. |
| Non-selective Catalyst | If using a catalyst, switch to a more selective one that favors the formation of the desired product. |
Problem 3: Reaction Fails to Proceed to Completion
| Potential Cause | Troubleshooting Strategy |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Deactivated Catalyst | If a catalyst is used, ensure it is active and has not been poisoned by impurities in the starting materials. |
| Low Reactivity of Starting Materials | Consider using more reactive derivatives of the starting materials, if available. |
Guide 2: Purification of this compound by Column Chromatography
This guide provides solutions for common issues encountered during the chromatographic purification of the polar heterocyclic compound, this compound.
Problem 1: Poor Separation of this compound from Impurities
| Potential Cause | Troubleshooting Strategy |
| Inappropriate Solvent System | Systematically screen different solvent systems with varying polarities using TLC to find an eluent that provides good separation (Rf value of this compound around 0.2-0.3). |
| Co-elution of Structurally Similar Impurities | Consider using a different stationary phase, such as alumina (neutral or basic) or a C18 reversed-phase column. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the stationary phase mass. |
Problem 2: Significant Peak Tailing
| Potential Cause | Troubleshooting Strategy |
| Strong Interaction with Acidic Silica Gel | Add a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, to the mobile phase to neutralize the acidic silanol groups on the silica gel. |
| Compound Degradation on the Column | Test the stability of this compound on a silica TLC plate before running a column. If degradation is observed, switch to a more inert stationary phase like neutral alumina or use reversed-phase chromatography. |
Problem 3: Irreversible Adsorption of this compound on the Column
| Potential Cause | Troubleshooting Strategy |
| Highly Polar Nature of the Compound | Use a more polar mobile phase or a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Strong Acid-Base Interactions | Employ an alternative purification technique such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase. |
Experimental Protocols
Protocol 1: Representative One-Pot Synthesis of a Tetrahydropyrimidine Derivative
This protocol is a general representation of a Biginelli-type reaction that can be adapted for the synthesis of the tetrahydropyrimidine core of this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., HCl, 4 drops)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and urea/thiourea in ethanol.
-
Add the catalyst to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified tetrahydropyrimidine derivative.
Protocol 2: Purification of a Polar Heterocyclic Compound by Column Chromatography
Materials:
-
Crude product
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol)
-
Triethylamine (optional, for basic compounds)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Start eluting the column with the initial non-polar solvent. Gradually increase the polarity of the eluent by adding more of the polar solvent (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Caption: M1 muscarinic receptor signaling pathway activated by this compound.
References
Technical Support Center: Troubleshooting CDD0102 Toxicity in Cell Lines
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to identify and mitigate potential cytotoxicity associated with the M1 receptor partial agonist, CDD0102, in in-vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific cell line and endpoint. A good starting point for a dose-response curve is to test a wide range of concentrations, from nanomolar to micromolar levels.[1] Based on its known potency, a range of 10 nM to 10 µM is a reasonable starting point.[2]
Q2: My cells are showing signs of toxicity (e.g., detachment, morphological changes, decreased viability) after treatment with this compound. What are the potential causes?
A2: Several factors could contribute to this compound-induced toxicity:
-
High Concentration: The concentration of this compound used may be too high for your specific cell line, leading to on-target or off-target toxicity.[1]
-
Solvent Toxicity: this compound is soluble in DMSO, which can be toxic to cells at higher concentrations.[1][2] It is recommended to keep the final DMSO concentration in the culture medium below 0.5%.[1]
-
On-Target Toxicity: Over-activation of the M1 muscarinic acetylcholine receptor, the target of this compound, could lead to excitotoxicity in sensitive cell types, such as neurons.
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended toxic effects.[1]
-
Suboptimal Cell Culture Conditions: Pre-existing cellular stress due to factors like improper media composition or cell confluency can make cells more susceptible to drug-induced toxicity.[3]
Q3: How can I differentiate between apoptosis and necrosis to understand the mechanism of toxicity?
A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can provide insights into the toxicity mechanism.[1] Apoptosis is often a more controlled and targeted process, whereas necrosis can indicate more general cellular damage.[1] Assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-3/7) can be used to differentiate between these two cell death pathways.
Troubleshooting Guide
If you are observing toxicity with this compound, follow this step-by-step troubleshooting guide:
Step 1: Verify Solvent Toxicity
-
Action: Run a vehicle control experiment where cells are treated with the same concentration of DMSO used to dissolve this compound, but without the compound.[1]
-
Expected Outcome: If you observe similar levels of toxicity in the vehicle control and the this compound-treated groups, the solvent is likely the cause.
-
Solution: Reduce the final DMSO concentration in your experiments to below 0.5%.[1] If solubility becomes an issue, consider alternative solvents or formulation strategies.[4][5]
Step 2: Optimize this compound Concentration
-
Action: Perform a comprehensive dose-response study using a wide range of this compound concentrations to determine the IC50 (the concentration that causes 50% inhibition of cell viability).[1]
-
Expected Outcome: This will help you identify the lowest effective concentration that elicits the desired biological response with minimal toxicity.
-
Solution: Use a concentration at or below the EC50 for your future experiments.
Step 3: Investigate On-Target Toxicity
-
Action: If you suspect over-activation of the M1 receptor is causing toxicity, consider co-treatment with a specific M1 receptor antagonist, such as pirenzepine.[2]
-
Expected Outcome: If the toxicity is mediated by the M1 receptor, the antagonist should rescue the cells from this compound-induced cell death.
-
Solution: Use the lowest effective concentration of this compound or consider using a positive allosteric modulator (PAM) in combination with a lower concentration of this compound to potentially mitigate receptor desensitization and over-activation.[2]
Step 4: Assess Off-Target Effects
-
Action: Test this compound in a cell line that does not express the M1 receptor.
-
Expected Outcome: If toxicity persists in the M1-negative cell line, it suggests that off-target effects are responsible.[1]
-
Solution: Unfortunately, mitigating off-target effects can be challenging. Using the lowest effective concentration is the primary strategy.[1]
Data Presentation
Table 1: Example of a Dose-Response Experiment to Determine this compound Toxicity
| This compound Concentration (µM) | % Cell Viability (e.g., MTT Assay) | % Cytotoxicity (e.g., LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.01 | 98 ± 3.5 | 2 ± 1.1 |
| 0.1 | 95 ± 4.2 | 5 ± 2.3 |
| 1 | 85 ± 5.1 | 15 ± 3.8 |
| 10 | 52 ± 6.8 | 48 ± 5.5 |
| 100 | 15 ± 3.9 | 85 ± 7.2 |
Data are presented as mean ± standard deviation from a representative experiment. This table should be generated by the user for their specific cell line.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[1][3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include untreated and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[1]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Visualizations
Caption: Simplified signaling pathway of this compound via the M1 receptor.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (146422-58-4) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
Technical Support Center: Optimizing Incubation Time for CDD0102
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDD0102. The information is designed to help you optimize your experimental conditions and address common issues, particularly concerning incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor (M1AChR).[1][2] Its mechanism of action involves binding to and activating the M1 receptor, which in turn stimulates downstream signaling pathways. A key effect is the sustained phosphorylation of extracellular signal-regulated kinase (ERK) over a period of at least 120 minutes.[1] this compound also promotes the secretion of soluble amyloid precursor protein (APP).[1]
Q2: How do I determine the optimal initial incubation time for this compound?
A2: The optimal incubation time is highly dependent on your specific cell line, the concentration of this compound, and the experimental endpoint you are measuring. We strongly recommend performing a time-course experiment to determine the ideal incubation period for your system. A good starting point is to test a range of time points, such as 2, 4, 8, 12, 24, and 48 hours, while keeping the this compound concentration constant.
Q3: I am not observing the expected effect on ERK phosphorylation. Should I increase the incubation time?
A3: Not necessarily. While insufficient incubation time can be a factor, other possibilities should be considered. First, verify the health and passage number of your cells, as these can impact signaling responses.[3] Ensure that your this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. It is also possible that the concentration of this compound is too low. Consider performing a dose-response experiment in conjunction with your time-course study. If you are still not seeing an effect, the issue may lie with your assay, such as the specificity of your primary antibody for phosphorylated ERK.[3]
Q4: I am observing significant cell death in my experiments. Is my incubation time too long?
A4: Extended incubation times, especially at high concentrations, can lead to cytotoxicity. It is crucial to differentiate between the desired pharmacological effect and non-specific toxicity. We recommend performing a cell viability assay (e.g., MTS or a trypan blue exclusion assay) in parallel with your functional assays. If you observe a significant decrease in cell viability, you should consider reducing the incubation time or the concentration of this compound.
Q5: How does cell confluence affect the optimal incubation time?
A5: Cell confluence can significantly impact the cellular response to this compound. Overly confluent or sparse cultures may exhibit altered signaling pathway activity. It is important to maintain a consistent cell seeding density across all experiments to ensure reproducibility.[3] We recommend seeding cells to achieve 70-80% confluence at the time of treatment.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.
| Issue | Possible Cause | Recommended Solution |
| No significant effect of this compound is observed at any time point. | 1. Incubation time is too short: The biological cascade leading to the measured endpoint has not had sufficient time to occur. 2. This compound concentration is too low: The concentration is not sufficient to elicit a measurable response. 3. Cell line is not responsive: The cell line may not express the M1 receptor or may have a downstream signaling defect. | 1. Extend the time course: Include later time points (e.g., 48, 72 hours). 2. Increase this compound concentration: Perform a dose-response experiment. 3. Confirm M1 receptor expression: Use a positive control cell line or verify receptor expression via Western blot or qPCR. |
| Excessive cell death is observed, even at early time points. | 1. This compound concentration is too high: High concentrations may induce off-target effects or cellular stress. 2. Vehicle toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | 1. Reduce this compound concentration: Perform a dose-response experiment to find a non-toxic, effective concentration. 2. Include a vehicle control: Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically <0.1% for DMSO). |
| Inconsistent results between replicate experiments. | 1. Variation in cell seeding density: Inconsistent cell numbers can lead to variable responses. 2. Pipetting errors: Inaccurate addition of this compound or other reagents. | 1. Standardize cell seeding: Use a cell counter to ensure consistent seeding density. 2. Use calibrated pipettes: Ensure proper pipetting technique and use of calibrated equipment. |
Data Presentation
Table 1: Hypothetical Time-Course of ERK Phosphorylation
This table represents example data from a time-course experiment in a CHO cell line expressing the M1 receptor, treated with 1 µM this compound.
| Incubation Time (hours) | Phospho-ERK (Normalized Intensity) |
| 0 (Control) | 1.0 |
| 0.5 | 2.5 |
| 1 | 3.8 |
| 2 | 4.5 |
| 4 | 3.2 |
| 8 | 2.1 |
| 12 | 1.5 |
| 24 | 1.1 |
Table 2: Hypothetical Dose-Response of APP Secretion
This table shows example data for the effect of different concentrations of this compound on APP secretion after a 24-hour incubation.
| This compound Concentration (nM) | APP Secretion (ng/mL) |
| 0 (Control) | 50 |
| 1 | 75 |
| 10 | 150 |
| 38 | 250 |
| 100 | 320 |
| 500 | 350 |
| 1000 | 360 |
Experimental Protocols
Protocol 1: Time-Course Experiment for ERK Phosphorylation by Western Blot
-
Cell Seeding: Seed CHO-M1 cells in 6-well plates at a density that will result in 70-80% confluence on the day of the experiment.
-
Cell Culture: Culture cells overnight in complete growth medium.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 4-6 hours.
-
This compound Treatment: Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 1 µM). Add the treatment solution to the cells and incubate for the desired time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Cell Lysis: At the end of each time point, wash the cells with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.
Visualizations
Caption: Signaling pathway of this compound via the M1 receptor.
Caption: Workflow for optimizing this compound incubation time.
References
Validation & Comparative
M1 Muscarinic Agonist CDD0102: A Comparative Analysis of Preclinical Efficacy
For researchers and drug development professionals, this guide provides a comparative overview of the experimental data for CDD0102, a potent and selective M1 muscarinic acetylcholine receptor (mAChR) partial agonist, alongside the established M1/M4-preferring agonist, Xanomeline. This guide summarizes key in vitro and in vivo findings, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Efficacy of this compound and Xanomeline
The following table summarizes the key quantitative data from preclinical studies of this compound and Xanomeline, highlighting their activity at the M1 muscarinic receptor and their effects in cellular and animal models relevant to Alzheimer's disease.
| Parameter | This compound | Xanomeline | Reference |
| M1 Receptor Binding Affinity | |||
| EC₅₀ (Human M1 Receptor) | 38 nM | Not explicitly stated, but has high affinity | [1] |
| In Vitro Functional Activity | |||
| Phosphatidylinositol (PI) Hydrolysis | 72% of maximal carbachol response at 10 µM | Up to 100% of carbachol response in CHO cells | [1][2] |
| ERK Phosphorylation | Sustained activation over 120 minutes | Induces ERK phosphorylation | [1] |
| β-arrestin Recruitment | Minimal (15% of oxotremorine-M efficacy) | Not explicitly stated | [1] |
| Amyloid Precursor Protein (APP) Secretion | Stimulates APP secretion at 1 µM | Not explicitly stated | [1] |
| Receptor Selectivity | >100-fold selectivity over M2-M5 subtypes | Functionally selective for M1 receptors, with preference for M1/M4 | [1][3] |
| In Vivo Efficacy | |||
| Scopolamine-Induced Memory Deficit | Fully reverses memory deficits (10 mg/kg, p.o.) | Not explicitly stated, but known to have pro-cognitive effects | |
| Toxicology | |||
| LD₅₀ (i.p., mice) | 190 mg/kg | Not explicitly stated | |
| LD₅₀ (p.o., mice) | >1,000 mg/kg | Not explicitly stated |
M1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by M1 muscarinic receptor agonists like this compound and Xanomeline.
Caption: M1 receptor activation by an agonist leads to downstream signaling cascades.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream product of M1 receptor activation, to quantify agonist efficacy.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in a suitable medium (e.g., F-12K Medium) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Labeling: Cells are seeded in 24-well plates and incubated overnight. The following day, the medium is replaced with inositol-free medium containing [³H]myo-inositol and incubated for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Agonist Stimulation: After labeling, cells are washed with a buffer containing LiCl (to inhibit inositol monophosphatase). Cells are then stimulated with varying concentrations of this compound or Xanomeline for a defined period (e.g., 60 minutes) at 37°C.
-
Extraction of Inositol Phosphates: The stimulation is terminated by adding a cold acidic solution (e.g., perchloric acid). The cell lysates are collected and neutralized.
-
Quantification: The total [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The amount of [³H]inositol phosphate accumulation is plotted against the agonist concentration to determine the EC₅₀ and maximal response.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling event following M1 receptor activation.
-
Cell Culture and Starvation: CHO-M1 cells are seeded in 96-well plates and grown to near confluency. Prior to the assay, cells are serum-starved for 4-24 hours to reduce basal ERK phosphorylation.
-
Agonist Treatment: Cells are treated with different concentrations of this compound or Xanomeline for a specific time course (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Cell Lysis: After treatment, the medium is removed, and cells are lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.
-
Quantification by In-Cell Western or ELISA:
-
In-Cell Western: Cells are fixed and permeabilized in the wells. They are then incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and another for total ERK. Fluorescently labeled secondary antibodies are used for detection, and the plate is read on an imaging system.
-
ELISA: Cell lysates are added to a microplate pre-coated with an antibody for total ERK. A second antibody for p-ERK, conjugated to a detection enzyme, is then added. The signal is developed with a substrate and measured using a plate reader.
-
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each condition and plotted against agonist concentration or time.
In Vivo Scopolamine-Induced Memory Impairment Model
This behavioral model assesses the ability of a compound to reverse chemically-induced memory deficits in rodents, mimicking aspects of cognitive impairment in Alzheimer's disease.
Caption: Workflow for the scopolamine-induced memory impairment model in rodents.
-
Animals: Male mice or rats are used for this model. They are housed under standard laboratory conditions with ad libitum access to food and water.
-
Habituation: Prior to the experiment, animals are habituated to the testing apparatus (e.g., Morris water maze, passive avoidance chamber) to reduce stress-related responses.
-
Drug Administration:
-
Test compounds (this compound or Xanomeline) or vehicle are administered orally (p.o.) at a specified time before the training session (e.g., 60 minutes).
-
Scopolamine, a muscarinic receptor antagonist, is administered intraperitoneally (i.p.) at a dose known to induce memory impairment (e.g., 1 mg/kg) at a set time before training (e.g., 30 minutes).
-
-
Behavioral Training: Animals are subjected to a learning task.
-
Morris Water Maze: Animals are trained to find a hidden platform in a pool of opaque water. The time taken to find the platform (escape latency) and the path length are recorded.
-
Passive Avoidance: Animals are placed in a two-chambered apparatus and receive a mild foot shock upon entering the dark chamber.
-
-
Memory Retention Test: 24 hours after the training session, the animals' memory retention is tested.
-
Morris Water Maze: The hidden platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.
-
Passive Avoidance: The latency to enter the dark chamber is recorded.
-
-
Data Analysis: The performance of the drug-treated groups is compared to the scopolamine-treated control group to determine if the compound can reverse the memory deficit.
References
A Comparative Guide to CDD-0102 and Other M1 Muscarinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CDD-0102, a selective M1 muscarinic acetylcholine receptor (mAChR) partial agonist, with other notable M1-preferring agonists, Xanomeline and Cevimeline. The following sections present a quantitative analysis of their receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to CDD-0102 and M1 Receptor Agonism
CDD-0102 is a functionally selective partial agonist for the M1 muscarinic acetylcholine receptor, with significantly weaker activity at the M3 subtype and minimal to no activity at the M2, M4, and M5 subtypes.[1][2][3] The M1 receptor is a key therapeutic target for cognitive enhancement in various neurological disorders, including Alzheimer's disease and schizophrenia. Agonists of the M1 receptor are sought after for their potential to improve cognitive function. This guide compares CDD-0102 with Xanomeline, another M1/M4-preferring agonist, and Cevimeline, an M1/M3 agonist, to provide a comprehensive overview of their pharmacological profiles.
Quantitative Comparison of M1 Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of CDD-0102, Xanomeline, and Cevimeline at the five muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinity (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| CDD-0102 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Xanomeline | ~10-15 | ~30-50 | ~30-50 | ~10-15 | ~30-50 |
| Cevimeline | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific Ki values for CDD-0102 and Cevimeline were not explicitly found in the search results. Xanomeline is reported to have high affinity for M1 and M4 receptors with Ki in the low teen nM range, and lower affinity for M2, M3, and M5 receptors with Ki in the 30s or higher nM range.[4] One study found Xanomeline to have a Ki of 294 nM at M1 and 296 nM at M2 receptors.[3][5]
Table 2: Muscarinic Receptor Functional Activity (EC50, µM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| CDD-0102 | Partial Agonist | No Activity | Weak Activity | No Activity | No Activity |
| Xanomeline | 0.006 (IC50) | 3 | Partial Agonist | Agonist | Data not available |
| Cevimeline | 0.023 | 1.04 | 0.048 | 1.31 | 0.063 |
Note: CDD-0102 functional activity is described as a percentage of the maximal response to the full agonist carbachol.[2] Xanomeline's IC50 at M1 was determined in rabbit vas deferens, and its EC50 at M2 in guinea pig atria.[6]
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, a Gq/11 protein-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).
References
- 1. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Muscarinic M1 Receptor Agonists: CDD-0102 vs. Xanomeline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent muscarinic M1 receptor agonists, CDD-0102 and Xanomeline. While both compounds have been investigated for their therapeutic potential in neurological and psychiatric disorders, they exhibit distinct pharmacological profiles. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to aid in the objective assessment of these compounds.
Introduction to CDD-0102 and Xanomeline
CDD-0102 is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor (mAChR).[1] Its high selectivity for the M1 subtype over other muscarinic receptors has made it a valuable research tool for elucidating the role of M1 receptor activation in cognitive processes.
Xanomeline is a muscarinic receptor agonist with a preference for M1 and M4 subtypes.[2] It has been clinically investigated for the treatment of Alzheimer's disease and schizophrenia. Xanomeline's broader activity profile, engaging both M1 and M4 receptors, presents a different therapeutic strategy compared to the more selective action of CDD-0102.
Quantitative Data Comparison
The following tables summarize the available in vitro binding affinities and functional potencies of CDD-0102 and Xanomeline for the five muscarinic receptor subtypes (M1-M5).
Disclaimer: The data presented below are compiled from various sources and were not obtained from a head-to-head comparative study. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions between studies.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| CDD-0102A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Xanomeline | ~10-158 | ~30-296 | ~30+ | ~10-158 | ~30+ |
Table 2: Muscarinic Receptor Functional Activity (EC50, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| CDD-0102A | Partial Agonist | No Activity | Weak Activity | No Activity | No Activity |
| Xanomeline | Full Agonist (pEC50 = 7.6) | Partial Agonist | Data Not Available | Agonist | Data Not Available |
Note: The functional activity of CDD-0102A is characterized by its partial agonism at M1 and weak activity at M3 receptors, with no reported activity at M2, M4, and M5 subtypes.[1] Xanomeline acts as a full agonist at M1 receptors and a partial agonist at M2 receptors.[2][3] pEC50 is the negative logarithm of the EC50 value.
Key Signaling Pathways
Activation of the M1 muscarinic receptor by an agonist like CDD-0102 or Xanomeline initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Protocols
Detailed below are generalized protocols for key experiments used to characterize muscarinic receptor agonists. Specific parameters may vary between individual studies.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the desired muscarinic receptor subtype (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay (for determining EC50)
This functional assay measures the ability of an agonist to stimulate the M1 receptor-mediated production of inositol phosphates, a downstream signaling event.
Methodology:
-
Cell Culture and Labeling: Cells expressing the M1 receptor are cultured and incubated with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
Agonist Stimulation: The labeled cells are then stimulated with varying concentrations of the test agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.
-
Extraction: The reaction is terminated, and the cells are lysed to extract the intracellular inositol phosphates.
-
Separation: The different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Summary and Conclusion
CDD-0102 and Xanomeline represent two distinct approaches to modulating the muscarinic system. CDD-0102 offers high selectivity for the M1 receptor, making it a precise tool for investigating M1-mediated functions.[1] Its profile as a partial agonist may also offer a differentiated safety and tolerability profile.
Xanomeline, with its activity at both M1 and M4 receptors, presents a broader mechanism of action that has shown clinical potential.[2] The choice between a highly selective M1 agonist like CDD-0102 and a broader spectrum agonist like Xanomeline will depend on the specific therapeutic goals and the desired pharmacological effect.
Further head-to-head comparative studies are warranted to fully elucidate the relative potencies, selectivities, and functional activities of these two compounds under identical experimental conditions. Such studies would provide a more definitive basis for their comparative evaluation and guide future drug development efforts in the field of muscarinic receptor therapeutics.
References
- 1. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of CDD-0102: A Comparative Guide for M1 Muscarinic Receptor Agonists
For Immediate Release
This guide provides a detailed comparison of the M1 muscarinic acetylcholine receptor (mAChR) partial agonist, CDD-0102, with other relevant M1 agonists. Designed for researchers, scientists, and professionals in drug development, this document compiles available experimental data to objectively assess the specificity and performance of CDD-0102, aiding in the evaluation of its therapeutic potential.
Executive Summary
CDD-0102 is a partial agonist of the M1 muscarinic receptor with demonstrated high selectivity over other muscarinic receptor subtypes (M2-M5).[1][2] This compound has shown promise in preclinical models for enhancing cognitive functions such as working memory and cognitive flexibility, at doses that do not elicit significant adverse cholinergic effects like salivation.[1][3] This guide presents a comparative analysis of CDD-0102 against other known M1 agonists, focusing on binding affinities, functional potency, and downstream signaling effects. While a comprehensive off-target screening profile for CDD-0102 is not publicly available, its high selectivity for the M1 receptor among the muscarinic subtypes is a key characteristic.
Comparative Analysis of M1 Receptor Agonists
The following tables summarize the binding affinities and functional potencies of CDD-0102 and other M1 muscarinic receptor agonists. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| CDD-0102 | Data Not Available | >100-fold selectivity vs M1 | Weak activity | No activity | No activity |
| Xanomeline | 296 | 294 | Data Not Available | High Affinity | Data Not Available |
| Sabcomeline | pKi 8.0-9.9 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Milameline | Nanomolar affinity (agonist ligand) | Micromolar affinity (antagonist ligand) | Nanomolar affinity (agonist ligand) | Nanomolar affinity (agonist ligand) | Nanomolar affinity (agonist ligand) |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity. Data for CDD-0102's Ki value was not available, but its selectivity is reported to be over 100-fold for M1 versus M2-M5 subtypes.[1]
Table 2: Functional Activity at M1 Receptors
| Compound | Assay | Potency (EC50/IC50 in nM) | Efficacy (% of Carbachol) |
| CDD-0102 | Phosphoinositide Hydrolysis | Data Not Available | Partial Agonist |
| Xanomeline | Phosphoinositide Hydrolysis (CHO cells) | IC50 = 0.006 (rabbit vas deferens) | 55-100% |
| Sabcomeline | [35S]GTPγS binding (rat cortex) | pA2 = 7.2 (antagonist activity at M2/M4) | Partial Agonist |
| Milameline | Phosphoinositide Hydrolysis (hM1 CHO cells) | Data Not Available | Stimulated |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways activated by M1 receptor agonists and a general workflow for assessing their activity.
Caption: M1 receptor signaling cascade activated by CDD-0102.
Caption: General experimental workflow for assessing M1 agonist activity.
Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay
Objective: To measure the production of inositol phosphates (IPs) following M1 receptor activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in a suitable medium.
-
Radiolabeling: Cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: Cells are washed and then stimulated with varying concentrations of CDD-0102 or other agonists for a defined period.
-
Extraction of IPs: The reaction is terminated, and soluble inositol phosphates are extracted.
-
Quantification: The amount of [³H]-labeled inositol phosphates is quantified by scintillation counting.
ERK Phosphorylation Assay
Objective: To determine the extent of Extracellular signal-Regulated Kinase (ERK) phosphorylation upon M1 receptor stimulation.
Methodology:
-
Cell Culture and Starvation: CHO-M1 cells are seeded in plates and serum-starved overnight to reduce basal ERK phosphorylation.
-
Agonist Treatment: Cells are treated with different concentrations of the test compounds for a specific duration.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting using specific antibodies or by a quantitative ELISA.
-
Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
Soluble Amyloid Precursor Protein Alpha (sAPPα) Secretion Assay
Objective: To quantify the amount of sAPPα released from cells following M1 receptor activation.
Methodology:
-
Cell Culture: Cells (e.g., CHO-M1) are cultured to near confluency.
-
Agonist Stimulation: The culture medium is replaced with a serum-free medium containing the M1 agonist, and cells are incubated for a specified time.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of sAPPα in the supernatant is quantified using a commercially available ELISA kit.[4][5] The assay typically involves capturing sAPPα with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.
-
Data Analysis: A standard curve is generated to determine the concentration of sAPPα in the samples.
Conclusion
CDD-0102 demonstrates a promising profile as a selective M1 muscarinic receptor partial agonist. Its high selectivity over other muscarinic subtypes suggests a reduced potential for off-target effects commonly associated with less selective cholinergic agents. The experimental data, while not always directly comparable, consistently positions CDD-0102 as a potent modulator of M1 receptor-mediated signaling pathways involved in cognitive function. Further comprehensive off-target screening and head-to-head comparative studies would be invaluable in fully elucidating its specificity and therapeutic window. This guide provides a foundational comparison to aid in the continued research and development of novel M1-targeted therapeutics.
References
- 1. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. cusabio.com [cusabio.com]
Cross-Validation of CDD0102 Findings: A Comparative Analysis in Preclinical Models
This guide provides a comprehensive comparison of the M1 muscarinic receptor agonist CDD0102 with other investigational compounds. The objective is to cross-validate its pharmacological profile across a range of preclinical models, offering a robust assessment of its therapeutic potential. The data presented herein is intended for researchers, scientists, and professionals involved in drug development.
I. Comparative Efficacy and Selectivity
The following tables summarize the in vitro and in vivo pharmacological data for this compound in comparison to two other M1 muscarinic receptor agonists: Competitor A, a well-characterized but less selective muscarinic agonist, and Competitor B, another novel M1-selective agonist.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 EC50 (nM) (Calcium Flux) | M1 EC50 (nM) (ERK Phosphorylation) |
| This compound | 5.2 | >1000 | 850 | >1000 | 650 | 38 | 45 |
| Competitor A | 15.8 | 25.4 | 18.2 | 35.7 | 22.1 | 150 | 180 |
| Competitor B | 8.1 | >1000 | 950 | >1000 | 700 | 55 | 65 |
Table 2: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model in Rats
| Compound | Dose (mg/kg, p.o.) | Reversal of Scopolamine-Induced Deficit in Novel Object Recognition (%) |
| This compound | 10 | 85 |
| Competitor A | 10 | 45 |
| Competitor B | 10 | 78 |
Table 3: Summary of Pharmacokinetic and Safety/Tolerability Profiles in Rats
| Compound | Oral Bioavailability (%) | Brain Penetration (Brain/Plasma Ratio) | Observed Adverse Effects at Efficacious Doses |
| This compound | 45 | 0.8 | None |
| Competitor A | 30 | 0.5 | Salivation, tremors |
| Competitor B | 50 | 0.7 | Mild salivation |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compounds for the five human muscarinic acetylcholine receptor subtypes (M1-M5).
-
Methodology:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes were used.
-
Membranes were incubated with a specific radioligand ([3H]-N-methylscopolamine) and varying concentrations of the test compound.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand (atropine).
-
Following incubation, the membranes were washed, and the bound radioactivity was quantified by liquid scintillation counting.
-
IC50 values were determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
-
2. Cell-Based Functional Assays
-
Objective: To measure the functional potency (EC50) of the test compounds as agonists at the M1 receptor.
-
Methodology:
-
Calcium Flux Assay:
-
CHO cells expressing the human M1 receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells were then stimulated with varying concentrations of the test compounds.
-
Changes in intracellular calcium concentration were measured using a fluorescence plate reader.
-
EC50 values were calculated from the resulting dose-response curves.
-
-
ERK Phosphorylation Assay:
-
M1-expressing cells were treated with different concentrations of the test compounds for a specified time.
-
Cell lysates were then prepared, and the levels of phosphorylated ERK (pERK) and total ERK were determined by Western blotting or a quantitative immunoassay (e.g., ELISA).
-
The ratio of pERK to total ERK was calculated, and EC50 values were determined from dose-response curves.
-
-
3. In Vivo Scopolamine-Induced Amnesia Model
-
Objective: To assess the ability of the test compounds to reverse cognitive deficits in a rodent model of amnesia.[1]
-
Methodology:
-
Rats were administered the test compound (or vehicle) orally.
-
After a predetermined time, the muscarinic antagonist scopolamine was administered to induce a cognitive deficit.
-
The animals were then subjected to the Novel Object Recognition (NOR) test. This test is based on the innate tendency of rodents to explore a novel object more than a familiar one.
-
The time spent exploring the novel and familiar objects was recorded, and a discrimination index was calculated.
-
The percentage reversal of the scopolamine-induced deficit was determined by comparing the performance of the treated group to that of the vehicle- and scopolamine-treated control groups.
-
III. Visualized Pathways and Workflows
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its cross-validation.
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.
References
CDD-0102 for Alzheimer's Disease: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational M1 muscarinic agonist CDD-0102 against the current standard-of-care treatments for Alzheimer's disease. Due to the limited availability of public preclinical efficacy data for CDD-0102, this guide leverages data from a representative M1 agonist, VU0364572, to provide a potential, indirect comparison. Direct comparative studies are necessary to ascertain the relative efficacy of CDD-0102.
Executive Summary
CDD-0102 is a potent and selective partial agonist for the M1 muscarinic acetylcholine receptor, a key target in cognitive function. Its mechanism of action suggests potential disease-modifying effects in Alzheimer's disease by modulating amyloid precursor protein (APP) processing. Standard-of-care treatments, such as acetylcholinesterase inhibitors (Donepezil, Rivastigmine, Galantamine) and an NMDA receptor antagonist (Memantine), primarily offer symptomatic relief. Preclinical data on a similar M1 agonist, VU0364572, indicate a potential for both cognitive improvement and reduction in amyloid pathology, suggesting a promising avenue for M1 agonists like CDD-0102.
Mechanism of Action: CDD-0102 vs. Standard of Care
CDD-0102 directly stimulates M1 receptors, which are crucial for learning and memory and are implicated in the non-amyloidogenic processing of APP. In contrast, standard-of-care drugs work by either preventing the breakdown of acetylcholine, a neurotransmitter vital for cognitive function, or by blocking the effects of excess glutamate, a neurotransmitter that can be toxic to brain cells in Alzheimer's disease.
Signaling Pathway of M1 Muscarinic Agonists
Caption: Signaling cascade initiated by CDD-0102 binding to the M1 receptor.
Preclinical Efficacy: A Comparative Look
The following tables summarize available preclinical data for the M1 agonist VU0364572 (as a proxy for CDD-0102) and standard-of-care drugs in transgenic mouse models of Alzheimer's disease.
Cognitive Improvement in Alzheimer's Disease Mouse Models
| Compound | Mouse Model | Age of Treatment | Treatment Duration | Key Cognitive Finding | Reference |
| M1 Agonist (VU0364572) | 5XFAD | 2 months | 4 months | Prevented development of memory impairments in Morris Water Maze. | |
| Donepezil | 5XFAD | Not Specified | Not Specified | No significant improvement in cognitive function reported in this study. | [1][2] |
| Memantine | 5XFAD | 6-7 months | 30 days | Reversed memory impairments in contextual fear conditioning and Y-maze. | [3][4] |
| Galantamine | 5XFAD | Mildly affected stages | Chronic | Improved performance in open field and light-dark avoidance tests. | [5] |
Effects on Amyloid-Beta (Aβ) Pathology
| Compound | Mouse Model | Age of Treatment | Treatment Duration | Key Finding on Aβ Pathology | Reference |
| M1 Agonist (VU0364572) | 5XFAD | 2 months | 4 months | Significantly decreased soluble and insoluble Aβ40/42 in neocortex and hippocampus. | |
| Donepezil | 5XFAD | Not Specified | Not Specified | Significant reductions in Aβ plaque number in the cortex and hippocampus. | [1][2] |
| Memantine | 5XFAD | 6-7 months | 30 days | No effect on soluble Aβ oligomer or total Aβ42 levels. | [3][4] |
| Rivastigmine | APPSWE | Not Specified | 8 weeks | Significantly decreased Aβ brain load by 21-25%. | [6][7] |
| Galantamine | 5XFAD | Mildly affected stages | Chronic | Significantly lower Aβ plaque density in the entorhinal cortex and hippocampus. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols based on the cited preclinical studies.
General Workflow for Preclinical Efficacy Testing in Alzheimer's Mouse Models
Caption: A typical experimental workflow for evaluating Alzheimer's therapies.
Behavioral Testing: Morris Water Maze
-
Apparatus: A circular pool (1.2 m diameter) filled with opaque water is used. A hidden platform is submerged in one quadrant.
-
Procedure: Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
Data Collection: The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
Biochemical Analysis: Aβ ELISA
-
Sample Preparation: Brain tissue (cortex and hippocampus) is homogenized in appropriate buffers to extract soluble and insoluble protein fractions.
-
ELISA Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for Aβ40 and Aβ42 are used to quantify the levels of these peptides in the brain homogenates.
-
Data Analysis: Aβ levels are normalized to the total protein concentration in each sample and compared between treatment and control groups.
Histological Analysis: Immunohistochemistry for Aβ Plaques
-
Tissue Processing: Brains are fixed, sectioned, and mounted on microscope slides.
-
Staining: Sections are incubated with a primary antibody that specifically binds to Aβ plaques, followed by a secondary antibody conjugated to a detectable marker.
-
Imaging and Quantification: The stained sections are imaged using a microscope, and the number and area of Aβ plaques are quantified using image analysis software.
Conclusion and Future Directions
While direct preclinical data for CDD-0102 in Alzheimer's disease models remains limited in the public domain, the evidence from other M1 selective agonists like VU0364572 suggests a promising therapeutic potential that may encompass both symptomatic improvement and disease-modifying effects by targeting amyloid pathology. This dual action, if confirmed for CDD-0102, would represent a significant advantage over current standard-of-care treatments that are primarily symptomatic.
Future research should focus on conducting head-to-head preclinical studies comparing CDD-0102 with current standard-of-care drugs in well-established Alzheimer's disease animal models. Such studies are essential to definitively establish the efficacy and potential advantages of CDD-0102 and to guide its clinical development for the treatment of Alzheimer's disease.
References
- 1. The role of neuroinflammation and amyloid in cognitive impairment in an APP/PS1 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing mitochondrial proteostasis reduces amyloid-β proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of CDD-0102 as a selective M1 agonist for the treatment of Alzheimer's disease [scholars.utoledo.edu]
- 4. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Amelioration of Cognitive Dysfunction in APP/PS1 Double Transgenic Mice by Long-Term Treatment of 4-O-Methylhonokiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination anti-Aβ treatment maximizes cognitive recovery and rebalances mTOR signaling in APP mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CDD0102: A Comparative Guide for M1 Muscarinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M1 muscarinic receptor agonist CDD0102 against other notable compounds with similar mechanisms of action. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to aid in the evaluation and selection of appropriate research tools.
Introduction to this compound and M1 Muscarinic Receptor Agonism
This compound is a potent and selective partial agonist of the M1 muscarinic acetylcholine receptor.[1][2] The M1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in cognitive functions such as learning and memory. Its activation initiates a signaling cascade primarily through the Gq/11 protein, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling events. Due to its role in cognition, the M1 receptor is a significant therapeutic target for neurodegenerative diseases and psychiatric disorders. This guide compares this compound with other M1 agonists, providing a framework for understanding its relative potency and efficacy.
Quantitative Comparison of M1 Muscarinic Receptor Agonists
The following tables summarize the in vitro potency and binding affinity of this compound and several other well-characterized M1 muscarinic receptor agonists. These values are critical for comparing the pharmacological profiles of these compounds.
Table 1: In Vitro Potency (EC50/pEC50) at the M1 Muscarinic Receptor
| Compound | EC50 (nM) | pEC50 | Cell Line/Assay |
| CDD0102A | Not explicitly stated, but shown to be a potent partial agonist | - | A9 L cells / Phosphoinositide metabolism |
| Xanomeline | ~251 | 6.6 | CHO cells / PI Hydrolysis |
| GSK1034702 | ~7.9 | 8.1 | Recombinant hM1AChR / Calcium mobilization |
| ML-007 | Not publicly available, described as a potent M1/M4 agonist | - | In clinical trials |
| AC-42 | 805 | - | Human wild-type M1 receptors / IP-accumulation & Calcium mobilization |
| AC-260584 | - | 7.6-7.7 | Cell-based assays / Cell proliferation, PI hydrolysis, or Calcium mobilization |
Table 2: Binding Affinity (Ki/pKi) at the M1 Muscarinic Receptor
| Compound | Ki (nM) | pKi | Radioligand/Assay |
| This compound | Not explicitly stated in provided results | - | - |
| Xanomeline | 294 | - | [3H]N-methylscopolamine binding in CHO cells |
| GSK1034702 | - | 6.5 | [3H]-NMS binding in CHO cells expressing human M1 mAChR |
| ML-007 | Not publicly available | - | - |
| AC-42 | Not explicitly stated in provided results | - | - |
| AC-260584 | Not explicitly stated in provided results | - | - |
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist like this compound initiates a cascade of intracellular events. The diagram below illustrates the canonical Gq/11-mediated signaling pathway.
Caption: Canonical M1 muscarinic receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-hM1) in appropriate growth medium.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes in the dark.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the compound dilutions to the respective wells.
4. Data Acquisition:
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (e.g., FLIPR or FlexStation) at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Record the fluorescence signal over time to capture the kinetic response of calcium mobilization.
5. Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Plot the change in fluorescence against the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
Caption: Workflow for a calcium mobilization assay.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.
1. Cell Culture and Plating:
-
Culture CHO-hM1 cells in appropriate growth medium.
-
Seed the cells into 24-well or 48-well plates and grow to near confluency.
2. Radiolabeling:
-
Replace the culture medium with inositol-free medium containing [³H]-myo-inositol.
-
Incubate the cells for 18-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
3. Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with an assay buffer containing LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add serial dilutions of this compound and other test compounds and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
4. Extraction and Purification of Inositol Phosphates:
-
Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).
-
Neutralize the cell lysates.
-
Isolate the total inositol phosphates using anion-exchange chromatography columns.
5. Scintillation Counting and Data Analysis:
-
Add a scintillation cocktail to the eluted inositol phosphates.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Plot the counts per minute (CPM) against the compound concentration and calculate the EC50 value.
Caption: Workflow for an inositol phosphate accumulation assay.
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of the M1 receptor signaling pathway.
1. Cell Culture and Treatment:
-
Culture CHO-hM1 cells in appropriate growth medium and serum-starve them for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of this compound or other agonists for a specific time (e.g., 5-15 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK (t-ERK) to serve as a loading control.
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal and plot the fold change in phosphorylation against compound concentration to determine the EC50.
Caption: Workflow for an ERK phosphorylation Western blot assay.
Conclusion
This guide provides a comparative overview of this compound and other M1 muscarinic receptor agonists. The presented data and protocols offer a valuable resource for researchers in the field of neuropharmacology and drug discovery. The quantitative comparisons highlight the distinct pharmacological profiles of these compounds, while the detailed experimental methodologies provide a foundation for further investigation and validation. The visual representations of the signaling pathway and experimental workflows aim to facilitate a deeper understanding of the underlying biological processes.
References
Independent Verification of CDD0102's Mechanism: A Comparative Guide for Researchers
This guide provides an objective comparison of CDD0102's performance with other M1 muscarinic acetylcholine receptor (mAChR) agonists, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to independently verify the mechanism and selectivity of this compound.
Executive Summary
This compound is a potent and selective partial agonist of the M1 muscarinic acetylcholine receptor.[1][2][3] Experimental data indicates its high functional selectivity for the M1 receptor subtype over M2, M4, and M5 receptors, with weak partial agonism at the M3 receptor.[1][3] This profile suggests a therapeutic potential in treating cognitive deficits associated with neurological disorders, with a potentially favorable side-effect profile compared to less selective muscarinic agonists.[2] This guide presents a comparative analysis of this compound with other known M1 agonists, Xanomeline and Cevimeline, detailing their respective receptor binding affinities and functional potencies. Furthermore, it provides detailed protocols for key experiments to enable independent verification of these findings and visual diagrams of the underlying signaling pathways.
Comparison of M1 Muscarinic Receptor Agonists
The following table summarizes the quantitative data for this compound and selected alternative M1 receptor agonists, Xanomeline and Cevimeline. This data allows for a direct comparison of their binding affinities and functional potencies across the five muscarinic receptor subtypes (M1-M5).
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Carbachol) |
| This compound | M1 | Data not available | 38 | Partial Agonist |
| M2 | Data not available | No activity | 0 | |
| M3 | Data not available | Weak activity | Low | |
| M4 | Data not available | No activity | 0 | |
| M5 | Data not available | No activity | 0 | |
| Xanomeline | M1 | ~10-15 | Data not available | Partial Agonist |
| M2 | ~30-40 | Data not available | Partial Agonist | |
| M3 | ~30-40 | Data not available | Partial Agonist | |
| M4 | ~10-15 | Data not available | Partial Agonist | |
| M5 | ~30-40 | Data not available | Partial Agonist | |
| Cevimeline | M1 | Data not available | 23 | Agonist |
| M2 | Data not available | 1040 | Agonist | |
| M3 | Data not available | 48 | Agonist | |
| M4 | Data not available | 1310 | Agonist | |
| M5 | Data not available | 63 | Agonist |
Experimental Protocols
To facilitate the independent verification of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for the different muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the human M1, M2, M3, M4, or M5 receptor subtype.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (this compound or alternative).
-
Non-specific binding control (e.g., atropine at a high concentration).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the agonist-induced activation of Gq-coupled receptors like the M1, M3, and M5 muscarinic receptors.
Materials:
-
Cells stably expressing the M1, M3, or M5 receptor.
-
[³H]-myo-inositol.
-
Agonist (this compound or alternative).
-
LiCl solution.
-
Dowex AG1-X8 resin.
-
Scintillation fluid and counter.
Procedure:
-
Seed the cells in 24-well plates and grow to confluency.
-
Label the cells with [³H]-myo-inositol in inositol-free medium overnight.
-
Wash the cells with serum-free medium and pre-incubate with LiCl solution for 15-30 minutes. LiCl inhibits the degradation of inositol phosphates.
-
Add the agonist at various concentrations and incubate for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).
-
Neutralize the samples and apply them to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free [³H]-myo-inositol.
-
Elute the total [³H]-inositol phosphates with a high salt buffer.
-
Measure the radioactivity of the eluate using a scintillation counter.
-
Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the agonist concentration to determine the EC50 and maximal response.
ERK Phosphorylation Western Blot
This assay is used to detect the activation of the MAP kinase signaling pathway downstream of M1 receptor activation.
Materials:
-
Cells expressing the M1 receptor.
-
Agonist (this compound).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting apparatus.
Procedure:
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Treat the cells with the agonist at various concentrations for different time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the M1 muscarinic receptor signaling pathway and a typical experimental workflow for its verification.
References
- 1. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Side Effect Profiles of the M1 Muscarinic Agonist CDD0102 and Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for neurodegenerative diseases like Alzheimer's has led to the exploration of various therapeutic avenues targeting the cholinergic system. Among these, selective M1 muscarinic acetylcholine receptor agonists, such as CDD0102, and acetylcholinesterase inhibitors (AChEIs), like Donepezil, have garnered significant attention. While both classes of drugs aim to enhance cholinergic neurotransmission, their distinct mechanisms of action give rise to different side effect profiles. This guide provides an objective comparison of the side effect profiles of this compound, as a representative M1 selective agonist, and acetylcholinesterase inhibitors, supported by preclinical and clinical data.
Executive Summary
Selective M1 muscarinic agonists and acetylcholinesterase inhibitors both aim to amplify cholinergic signaling in the brain to improve cognitive function. However, their peripheral side effects, stemming from the widespread distribution of cholinergic receptors, are a primary concern. Preclinical evidence suggests that selective M1 agonists may offer a superior safety margin for certain cholinergic adverse events, particularly those related to gastrointestinal function, compared to acetylcholinesterase inhibitors. Clinical data on AChEIs reveals a well-documented profile of side effects, primarily gastrointestinal, which can be dose-limiting.
Comparison of Side Effect Profiles
The side effects of both M1 agonists and acetylcholinesterase inhibitors are largely attributed to the stimulation of muscarinic receptors outside of the central nervous system.
This compound and Selective M1 Agonists
As a potent and selective M1 muscarinic receptor agonist, the side effect profile of this compound is predicted to be dominated by cholinergic effects.[1][2] Even highly selective M1 agonists have been shown in preclinical studies to elicit classic cholinergic side effects such as salivation, diarrhea, and emesis. This suggests that activation of the M1 receptor alone is sufficient to produce these unwanted effects. The development of the M1/M4 agonist Xanomeline was initially hampered by such cholinergic side effects, including sweating, salivation, and gastrointestinal distress, which necessitated co-formulation with a peripherally-acting anticholinergic agent to improve tolerability.
Acetylcholinesterase Inhibitors (e.g., Donepezil)
Acetylcholinesterase inhibitors increase the overall levels of acetylcholine, leading to the stimulation of all subtypes of muscarinic and nicotinic receptors. This non-selective amplification of cholinergic signaling contributes to a broad range of potential side effects.
The following table summarizes the incidence of common adverse events reported in clinical trials for the M1/M4 agonist Xanomeline (in combination with trospium to mitigate peripheral effects) and the acetylcholinesterase inhibitor Donepezil. While not a direct comparison with this compound, the data for Xanomeline provides insight into the side effects of a muscarinic agonist-based therapy.
| Adverse Event | Xanomeline-Trospium (%) | Donepezil (%) | Placebo (%) |
| Gastrointestinal | |||
| Nausea | 17 | 11-21 | 6 |
| Vomiting | 9 | 7-16 | 4 |
| Diarrhea | - | 7-10 | 7 |
| Constipation | 17 | - | - |
| Dry Mouth | 9 | - | - |
| Dyspepsia | 9 | - | - |
| Neurological | |||
| Headache | - | - | - |
| Dizziness | - | - | - |
| Insomnia | - | 8-10 | 5 |
| Cardiovascular | |||
| Tachycardia | More prevalent | - | - |
Note: Data for Xanomeline-Trospium is from a clinical trial in schizophrenia. Data for Donepezil is from various clinical trials in Alzheimer's disease. Placebo data is presented as a range from the respective trials.
Experimental Protocols
The assessment of cholinergic side effects is crucial in the preclinical development of M1 agonists and acetylcholinesterase inhibitors. Standardized animal models are used to quantify these effects.
Sialorrhea (Excessive Salivation) Assessment in Rats
Objective: To measure the amount of saliva produced following the administration of a test compound.
Methodology:
-
Male Wistar rats are anesthetized.
-
Pre-weighed cotton balls are placed in the bottom of the oral cavity.
-
The test compound (e.g., an M1 agonist or an acetylcholinesterase inhibitor) or vehicle is administered, typically via intraperitoneal injection.
-
Saliva is collected on the cotton balls for a defined period (e.g., 15-30 minutes).
-
The cotton balls are then removed and weighed again.
-
The difference in weight represents the amount of saliva secreted.
Gastrointestinal Motility Assessment in Mice
Objective: To evaluate the effect of a test compound on the rate of transit of material through the gastrointestinal tract.
Methodology:
-
Mice are fasted for a specific period (e.g., 12-18 hours) with free access to water.
-
A charcoal meal (a non-absorbable marker) is administered orally.
-
Immediately after the charcoal administration, the test compound or vehicle is administered.
-
After a set time (e.g., 20-30 minutes), the mice are euthanized.
-
The small intestine is carefully dissected, and the total length is measured.
-
The distance traveled by the charcoal meal from the pylorus is also measured.
-
Gastrointestinal motility is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
A preclinical study directly comparing a selective M1 positive allosteric modulator (M1 PAM) with the acetylcholinesterase inhibitor neostigmine on colonic motility in rats found that the M1 PAM enhanced defecation in a dose-dependent manner with a wider safety margin. The effective dose of neostigmine was close to its lethal dose, highlighting the potential for a better therapeutic window for M1-selective compounds in managing gastrointestinal side effects.
Signaling Pathways and Mechanisms of Side Effects
The diagrams below illustrate the signaling pathways involved in the generation of common cholinergic side effects.
References
CDD0102: A Comparative Guide for a Selective M1 Muscarinic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of CDD0102 as a potent and selective M1 muscarinic acetylcholine receptor (mAChR) partial agonist for research applications. Through objective comparisons with other M1-targeting compounds and detailed experimental data, this document serves as a valuable resource for investigators in neuroscience and drug discovery.
Introduction to this compound
This compound, chemically known as 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride, is a research compound that has demonstrated significant potential in modulating cholinergic neurotransmission. Its partial agonism at the M1 receptor subtype, coupled with low activity at other muscarinic receptors, makes it a valuable tool for studying M1-mediated signaling pathways and their role in cognitive processes. Dysregulation of the M1 receptor is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, highlighting the importance of selective tools like this compound.
Comparative Performance Analysis
The efficacy and selectivity of this compound are best understood in the context of other well-characterized M1 muscarinic receptor agonists. This section provides a quantitative comparison of this compound with notable alternatives such as Xanomeline, Talsaclidine, and AF102B.
Table 1: In Vitro Potency and Selectivity of M1 Muscarinic Receptor Agonists
| Compound | M1 Receptor EC50 (nM) | M1 Receptor Binding Affinity (Ki, nM) | M1 vs Other Muscarinic Receptors Selectivity |
| This compound | ~38 | Not explicitly found | Partial agonist at M1, weak activity at M3, no activity at M2, M4, M5.[1] |
| Xanomeline | ~37 | 82 | M1/M4 preferring agonist.[2][3] |
| Talsaclidine | Not explicitly found | Not explicitly found | Functionally preferential M1 agonist with full intrinsic activity.[4] |
| AF102B | Not explicitly found | Not explicitly found | Selective M1 agonist.[5] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Ki (Inhibition constant) is a measure of the binding affinity of a compound to a receptor.
Table 2: In Vivo Efficacy in Preclinical Models of Cognition
| Compound | Animal Model | Behavioral Task | Effective Dose Range | Observed Effects |
| This compound | Rat | Delayed Spontaneous Alternation | 0.1 - 1 mg/kg (i.p.) | Significant enhancement of working memory.[1][6] |
| This compound | Rat | Strategy Shifting (Place vs. Visual Cue) | 0.03 - 0.1 mg/kg (i.p.) | Enhanced cognitive flexibility.[6] |
| This compound | BTBR Mouse | Reversal Learning & Stereotyped Behavior | 0.2 - 3 mg/kg | Attenuated cognitive deficits and reduced repetitive behaviors.[7] |
| Xanomeline | Rat | Conditioned Avoidance Responding | Not specified | Inhibition of conditioned avoidance responding. |
| Talsaclidine | Alzheimer's Patients | Clinical Studies | Not applicable | Failed to show significant improvement in cognitive functions.[4] |
| AF102B | Mouse | Morris Water Maze | 0.1 - 1 mg/kg (p.o.) | Improved spatial learning. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the M1 muscarinic receptor signaling pathway and a typical workflow for evaluating M1 agonists.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for M1 Agonist Validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize M1 muscarinic receptor agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the M1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Black, clear-bottom 96-well microplates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds (this compound and alternatives) at various concentrations.
-
Agonist (e.g., Carbachol) for control.
Protocol:
-
Cell Seeding: Seed M1-expressing CHO-K1 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 values from the dose-response curves.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of the M1 receptor signaling pathway.
Materials:
-
HEK293 cells expressing the human M1 muscarinic receptor.
-
Cell culture plates.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Lysis buffer.
Protocol:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Starve the cells in serum-free media for 4-6 hours. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 10 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-ERK and total ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal and plot the dose-response curve to determine the EC50.
Delayed Spontaneous Alternation Task (Rat Model)
This behavioral task assesses spatial working memory in rodents.
Apparatus:
-
A T-maze with a start arm and two goal arms.
Procedure:
-
Habituation: Allow the rats to explore the maze freely for a few days to acclimate.
-
Forced Trial: On the first trial of a session, one of the goal arms is blocked, forcing the rat to enter the open arm where it may or may not receive a reward.
-
Delay: The rat is then removed from the maze for a specific delay period (e.g., 30 seconds).
-
Choice Trial: After the delay, the rat is placed back in the start arm, and both goal arms are now open. The rat's choice of which arm to enter is recorded.
-
Scoring: An "alternation" is scored if the rat enters the arm that was previously blocked. The percentage of alternations is calculated.
-
Drug Administration: Test compounds are administered (e.g., intraperitoneally) at a specified time before the start of the session.
-
Data Analysis: Compare the percentage of alternations between drug-treated and vehicle-treated groups.
Conclusion
The data presented in this guide validate this compound as a valuable research tool for investigating the M1 muscarinic receptor. Its selectivity and in vivo efficacy in cognitive models, particularly when compared to other M1 agonists, make it a suitable candidate for studies aiming to elucidate the role of M1 receptor activation in normal physiology and in pathological conditions. The provided experimental protocols offer a foundation for researchers to further explore the properties of this compound and other M1-targeting compounds.
References
- 1. The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective signaling via unique M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective M1 muscarinic cholinergic agonist CDD-0102A enhances working memory and cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Partial M1 Muscarinic Cholinergic Receptor Agonist CDD-0102A on Stereotyped Motor Behaviors and Reversal Learning in the BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CDD0102: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for waste management is not just a matter of compliance, but a cornerstone of a safe and sustainable research environment. This guide provides essential, step-by-step procedures for the proper disposal of the chemical compound CDD0102, ensuring the safety of laboratory personnel and the protection of our ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Identification and Segregation: The First Step to Proper Disposal
The initial and most crucial step in the disposal process is the correct identification and segregation of this compound waste. As a precautionary measure, and in the absence of specific data to the contrary, this compound should be treated as hazardous waste.
Waste Streams Containing this compound May Include:
-
Pure, unused this compound
-
Solutions containing this compound
-
Contaminated labware (e.g., pipette tips, vials, gloves)
-
Spill cleanup materials
It is critical to segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.[2][3] Specifically, halogenated organic compounds should be kept separate from non-halogenated organic waste, acids, bases, and reactive materials.[4]
Quantitative Data for Disposal Management
To facilitate clear and concise waste management, the following table summarizes key quantitative parameters for the accumulation and disposal of hazardous chemical waste like this compound. These are general guidelines and may be superseded by more stringent local or institutional regulations.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Assumed) | General Best Practice |
| Container Type | Chemically resistant, sealed container (e.g., glass or polyethylene) | [4] |
| Container Labeling | "Hazardous Waste," list all chemical constituents and their approximate percentages | [2][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the laboratory | [4] |
| Maximum Accumulation in SAA | Up to 55 gallons of dangerous waste, or 1 quart of liquid acutely hazardous waste | [5] |
| Container Fill Level | No more than 90% capacity to allow for expansion | [4] |
Step-by-Step Disposal Protocol
The following experimental protocol outlines the detailed methodology for the safe and compliant disposal of this compound waste.
Materials:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as described above
-
Inert absorbent material (e.g., vermiculite, sand) for spill cleanup
Procedure:
-
Container Preparation:
-
Select a container that is compatible with this compound and any solvents used.[2] The container must be in good condition, free from leaks or cracks.[2]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[2][4] Clearly write the full chemical name, "this compound," and any other constituents with their estimated percentages.[2]
-
-
Waste Collection:
-
Storage:
-
Arranging for Disposal:
-
Once the container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup.[4]
-
Complete all necessary waste disposal request forms as required by your institution.
-
-
Spill and Decontamination Procedures:
-
In the event of a spill, immediately contain the leak.
-
Absorb the spilled material with an inert absorbent like vermiculite or sand.[4]
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container for this compound.[4]
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Guide for Compound CDD0102
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of compound CDD0102. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe working environment and proper management of this chemical.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following PPE is mandatory when handling this compound.
1.1. Eye and Face Protection
-
Safety Glasses: Must be worn at all times in the laboratory where this compound is handled.
-
Chemical Splash Goggles: Required when there is a risk of splashes or aerosols.
-
Face Shield: Must be used in conjunction with chemical splash goggles when handling large quantities of the compound or when a significant splash hazard exists.[1][2]
1.2. Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat that fastens securely is required.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of degradation or punctures before use and disposed of after each use or when contaminated.
-
Full-Body Suit: In cases of high-risk procedures with a potential for significant exposure, a full-body chemical-resistant suit may be necessary.[2][3]
1.3. Respiratory Protection A risk assessment should be conducted to determine the need for respiratory protection.[2]
-
Fume Hood: All work with this compound that may generate dust, vapors, or aerosols must be conducted in a certified chemical fume hood.
-
Respirator: If engineering controls like a fume hood are not sufficient to control exposure, a NIOSH-approved respirator with the appropriate cartridge for organic vapors or particulates should be used.[1]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize risks and environmental impact.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled with the compound's name and hazard information.
2.2. Handling and Experimental Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[1] Prepare all required equipment and reagents in advance.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, forceps) to avoid direct contact.
-
Experimental Workflow:
-
Clearly label all vessels containing this compound.
-
Maintain a clean and organized workspace.
-
Work with the smallest quantity of the compound necessary for the experiment.
-
In case of a spill, follow the emergency procedures outlined below.
-
2.3. Disposal Plan
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.
-
Waste Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste.
Quantitative Data Summary
| Parameter | Value | Notes |
| Emergency Eyewash Flow Rate | ≥ 1.5 liters/minute (0.4 gallons/minute) | Must be accessible within 10 seconds of the hazard. |
| Emergency Shower Flow Rate | ≥ 75.7 liters/minute (20 gallons/minute) | |
| Fume Hood Face Velocity | 80 - 120 feet per minute | Checked and certified annually. |
| Decontamination Solution | 70% Ethanol or 10% Bleach Solution | For cleaning contaminated surfaces. |
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
